CYCLOPENTYL 2-PYRIDYL KETONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBHDACSUPGHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624736 | |
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157592-43-3 | |
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Cyclopentyl 2-Pyridyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for the preparation of cyclopentyl 2-pyridyl ketone, a valuable building block in medicinal chemistry and drug development. This document provides a comparative analysis of two robust synthetic strategies: the Grignard reaction with 2-cyanopyridine and the organolithium reaction with pyridine-2-carboxylic acid. Detailed experimental protocols, tabulated quantitative data, and process diagrams are presented to facilitate practical application in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, combining a flexible cyclopentyl group with a heteroaromatic pyridine ring, makes it a versatile scaffold for ligand development and structure-activity relationship (SAR) studies. The efficient and scalable synthesis of this ketone is therefore of significant interest to the scientific community. This guide outlines the most common and effective methods for its preparation.
Synthetic Pathways
Two principal synthetic routes have been identified as highly effective for the synthesis of this compound.
1. Grignard Reaction Pathway: This classic organometallic approach involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) with 2-cyanopyridine. The nucleophilic attack of the Grignard reagent on the nitrile carbon forms an intermediate imine salt, which is subsequently hydrolyzed to yield the desired ketone.[1] This method is widely used for the formation of unsymmetrical ketones.[2]
2. Organolithium Reaction Pathway: This pathway utilizes the reaction of a cyclopentyl organolithium reagent with pyridine-2-carboxylic acid. Organolithium reagents are highly reactive nucleophiles that can add to carboxylic acids.[3][4] Typically, two equivalents of the organolithium reagent are required: the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate, which upon acidic workup, collapses to the ketone.[2][4]
Comparative Data of Synthetic Pathways
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. The data for the Grignard pathway is adapted from a closely related synthesis of o-chlorophenyl cyclopentyl ketone.[5]
| Parameter | Grignard Reaction Pathway | Organolithium Reaction Pathway |
| Starting Materials | Cyclopentyl bromide, Magnesium, 2-Cyanopyridine | Cyclopentyl bromide, Lithium, Pyridine-2-carboxylic acid |
| Key Reagents | Cyclopentylmagnesium bromide | Cyclopentyllithium |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Hexane |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Reaction Time | 2-4 hours | 2-3 hours |
| Workup | Acidic hydrolysis (e.g., aq. HCl or aq. NH₄Cl) | Acidic workup (e.g., aq. HCl) |
| Reported Yield | ~89% (for a similar chloro-analogue)[5] | Not specifically reported, but generally moderate to high |
| Key Considerations | Moisture-sensitive reaction; requires anhydrous conditions. | Highly moisture- and air-sensitive reagents; requires stringent anhydrous and inert atmosphere techniques. Two equivalents of organolithium reagent are necessary.[4] |
Experimental Protocols
Grignard Reaction Pathway: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar aryl cyclopentyl ketone.[5]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Cyclopentyl bromide
-
2-Cyanopyridine
-
1 M Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the cyclopentyl bromide solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.
-
-
Reaction with 2-Cyanopyridine:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the 2-cyanopyridine solution to 0 °C in an ice bath.
-
Slowly add the prepared cyclopentylmagnesium bromide solution to the 2-cyanopyridine solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Organolithium Reaction Pathway: Synthesis of this compound
This protocol is based on the general procedure for the reaction of organolithium reagents with carboxylic acids.[2][4]
Materials:
-
Lithium metal
-
Anhydrous diethyl ether or hexane
-
Cyclopentyl bromide
-
Pyridine-2-carboxylic acid
-
1 M Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Cyclopentyllithium:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place finely cut lithium metal (2.2 equivalents).
-
Add anhydrous diethyl ether.
-
In the dropping funnel, place a solution of cyclopentyl bromide (1.05 equivalents) in anhydrous diethyl ether.
-
Add the cyclopentyl bromide solution dropwise to the lithium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour. The concentration of the organolithium reagent can be determined by titration.
-
-
Reaction with Pyridine-2-carboxylic Acid:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve pyridine-2-carboxylic acid (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared cyclopentyllithium solution (2.1 equivalents) to the pyridine-2-carboxylic acid solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic workflow for the Grignard reaction pathway.
Caption: Synthetic workflow for the organolithium reaction pathway.
Conclusion
References
An In-depth Technical Guide to the Chemical Properties of Cyclopentyl 2-Pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl 2-pyridyl ketone, also known as cyclopentyl(pyridin-2-yl)methanone, is a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a flexible cyclopentyl ring, a rigid and basic pyridine ring, and a central ketone carbonyl group, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, presenting key data in a structured format to facilitate research and development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
| Property | Value | Source |
| CAS Number | 157592-43-3 | ChemScene |
| Molecular Formula | C₁₁H₁₃NO | ChemScene |
| Molecular Weight | 175.23 g/mol | ChemScene |
| Boiling Point | 283.2 °C at 760 mmHg (Predicted) | LookChem |
| Density | 1.102 g/cm³ (Predicted) | LookChem |
| Refractive Index | 1.552 (Predicted) | LookChem |
| LogP | 2.45 | ChemScene |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Caption: Summary of key chemical and physical properties of this compound.
Synthesis
A common and effective method for the synthesis of this compound is the Grignard reaction between a cyclopentylmagnesium halide and 2-cyanopyridine. This nucleophilic addition to the nitrile group, followed by acidic hydrolysis of the resulting imine intermediate, yields the desired ketone.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Bromocyclopentane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
2-Cyanopyridine
-
Hydrochloric acid (e.g., 3 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromocyclopentane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining bromocyclopentane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture again to 0 °C and slowly quench it by the dropwise addition of aqueous hydrochloric acid. This will hydrolyze the intermediate imine and dissolve the magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclopentyl group.
-
Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most downfield. The coupling pattern will be complex due to spin-spin coupling between the adjacent protons.
-
Cyclopentyl Protons: A complex multiplet in the aliphatic region (typically δ 1.5-3.5 ppm). The methine proton alpha to the carbonyl group will be the most downfield of the cyclopentyl protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule.
-
Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 200 ppm.
-
Pyridine Carbons: Five signals in the aromatic region (typically δ 120-155 ppm).
-
Cyclopentyl Carbons: Signals in the aliphatic region (typically δ 25-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp peak in the region of 1680-1700 cm⁻¹.
-
C=N and C=C Stretches (Pyridine): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aliphatic): Strong absorptions just below 3000 cm⁻¹.
-
C-H Stretches (Aromatic): Weaker absorptions just above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to characteristic fragments of the pyridinoyl cation and the cyclopentyl cation.
Reactivity and Applications
This compound is a versatile building block in organic synthesis. The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions. The pyridine nitrogen can act as a base or a ligand for metal catalysts.
A significant application of this compound is in the synthesis of imidazo[1,5-a]pyridines, a class of N-fused heterocycles with diverse biological activities. The general reaction pathway involves the condensation of this compound with an aldehyde and an amine source.
Caption: General pathway to imidazo[1,5-a]pyridines.
Conclusion
This compound is a valuable heterocyclic compound with a range of potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its key chemical properties, a plausible synthetic route with a detailed experimental protocol, and an overview of its expected spectroscopic characteristics and reactivity. This information serves as a foundational resource for researchers working with this versatile molecule. Further experimental investigation is warranted to fully characterize its properties and explore its potential in drug discovery and materials science.
In-depth Technical Guide: Spectroscopic Data of CAS 157592-43-3
Chemical Name: Cyclopentyl(pyridin-2-yl)methanone CAS Number: 157592-43-3 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound cyclopentyl(pyridin-2-yl)methanone (CAS 157592-43-3). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of supporting information from a related study suggests the following ¹H and ¹³C NMR spectral data for cyclopentyl(pyridin-2-yl)methanone.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | d | 1H | Pyridine H6 |
| ~8.00 | td | 1H | Pyridine H4 |
| ~7.85 | d | 1H | Pyridine H3 |
| ~7.45 | ddd | 1H | Pyridine H5 |
| ~4.30 | quintet | 1H | Methine CH |
| ~1.95-1.60 | m | 8H | Cyclopentyl CH₂ |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~202.0 | Carbonyl C=O |
| ~153.0 | Pyridine C2 |
| ~149.0 | Pyridine C6 |
| ~137.0 | Pyridine C4 |
| ~126.0 | Pyridine C5 |
| ~122.0 | Pyridine C3 |
| ~46.0 | Methine CH |
| ~29.0 | Cyclopentyl CH₂ |
| ~26.0 | Cyclopentyl CH₂ |
Infrared (IR) Spectroscopy
An experimental IR spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly available. However, based on the functional groups present (ketone, pyridine ring, alkyl chain), the following characteristic absorption bands are expected.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1450 | Medium | CH₂ bending |
| ~780, ~740 | Strong | C-H out-of-plane bending (pyridine) |
Mass Spectrometry (MS)
An experimental mass spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly available. The predicted fragmentation pattern would likely involve the following key fragments.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 175 | [M]⁺ (Molecular Ion) |
| 106 | [C₅H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ |
| 69 | [C₅H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of cyclopentyl(pyridin-2-yl)methanone, based on established methods for similar compounds.[1]
Synthesis of Cyclopentyl(pyridin-2-yl)methanone
This synthesis can be achieved via a Grignard reaction between a cyclopentyl magnesium halide and a suitable pyridine-2-carbonyl derivative.
Experimental Workflow Diagram
Caption: Synthetic workflow for cyclopentyl(pyridin-2-yl)methanone.
Protocol:
-
Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) in anhydrous diethyl ether are added. A solution of cyclopentyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Acylation: The Grignard reagent is cooled to 0 °C, and a solution of pyridine-2-carboxaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Oxidation and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude alcohol is then oxidized to the ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane. The reaction mixture is purified by column chromatography on silica gel to afford the final product.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a KBr pellet.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via direct infusion or gas chromatography.
-
The data is reported as a mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to Cyclopentyl 2-Pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl 2-pyridyl ketone, also known by its systematic IUPAC name (cyclopentyl)(pyridin-2-yl)methanone and synonym 2-cyclopentanecarbonylpyridine, is a chemical compound with the molecular formula C₁₁H₁₃NO.[1] This molecule, featuring a cyclopentyl ring linked to a pyridine ring through a ketone functional group, serves as a versatile scaffold in organic synthesis and holds potential for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key analytical and synthetic considerations.
Molecular Structure and Identification
The core structure of this compound consists of a five-membered cyclopentane ring and a six-membered pyridine ring, connected by a carbonyl group. The nitrogen atom in the pyridine ring is at position 2 relative to the ketone substituent.
| Identifier | Value |
| IUPAC Name | (Cyclopentyl)(pyridin-2-yl)methanone |
| Synonyms | 2-Cyclopentanecarbonylpyridine |
| CAS Number | 157592-43-3 |
| Molecular Formula | C₁₁H₁₃NO[1] |
| SMILES | C1CCC(C1)C(=O)C2=CC=CC=N2[1] |
| InChI | InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 |
| InChIKey | STBHDACSUPGHPA-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 175.23 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Computational |
| logP (Octanol-Water Partition Coefficient) | 2.45 | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Rotatable Bonds | 2 | Computational |
Spectroscopic Characterization:
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be inferred from its structure and general principles of spectroscopy for ketones.
-
¹H NMR: The spectrum would be expected to show multiplets for the cyclopentyl protons, and distinct aromatic signals for the protons on the pyridine ring.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (typically 190-220 ppm). Signals for the carbons of the cyclopentyl and pyridine rings would also be present in their respective expected regions.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone would be prominent, typically in the range of 1680-1715 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available. However, general methodologies for the synthesis of similar aryl ketones can be adapted. A plausible synthetic approach is outlined below as a representative example.
Example Synthetic Workflow:
Caption: A generalized workflow for the synthesis and analysis of a pyridyl ketone.
Methodology for a Representative Synthesis (Grignard Reaction):
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclopentanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction is allowed to proceed to completion, typically monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.
-
Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is then used to oxidize the secondary alcohol to the corresponding ketone, this compound.
-
Purification: The crude ketone is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, with detection by UV spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and purity of the compound. The fragmentation pattern observed in the mass spectrum can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the ketone functional group.
Biological Activity and Drug Development Potential
As of the current literature, there is no specific information available regarding the biological activity or potential applications in drug development for this compound. However, the pyridine ring is a common motif in many biologically active compounds and approved drugs.[2] The presence of this heterocycle suggests that this compound and its derivatives could be of interest for screening in various biological assays.
The broader class of cyclopentenone-containing molecules has been shown to exhibit a range of biological activities, including anti-inflammatory, cytostatic, and enzyme inhibitory effects.[1][3] While this compound is not a cyclopentenone, the structural similarity of the five-membered ring warrants further investigation into its potential biological properties.
Conclusion
This compound is a well-defined chemical entity with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data and biological activity studies are currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential avenues for its synthesis and analysis. The presence of the pyridyl moiety, a known pharmacophore, suggests that this compound and its derivatives may be valuable starting points for the discovery of novel bioactive molecules. Further research is needed to fully elucidate its chemical and biological characteristics.
References
Reactivity of the Pyridyl Group in Cyclopentyl Ketones: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
Pyridyl-substituted cyclopentyl ketones are a class of compounds of significant interest in medicinal chemistry and materials science, serving as versatile scaffolds and pharmacophores.[1] The reactivity of these molecules is governed by the interplay of the electron-withdrawing nature of the pyridine ring, the electrophilicity of the ketone carbonyl group, and the acidity of the α-protons on the cyclopentyl ring. This technical guide provides a comprehensive analysis of the synthesis, electronic properties, and key reactive sites of pyridyl cyclopentyl ketones. It includes a comparative look at the influence of the pyridyl group's position (2-, 3-, or 4-), detailed experimental protocols for seminal reactions, and quantitative data to inform synthetic strategies.
Introduction
The incorporation of a pyridine moiety into a cyclopentyl ketone framework introduces a unique set of chemical properties. The pyridine ring, being an electron-deficient aromatic system, modulates the reactivity of the adjacent ketone.[2] The nitrogen atom's lone pair provides a site for protonation and coordination, influencing the molecule's solubility and interaction with biological targets.[3] This guide explores the principal reaction pathways, including nucleophilic addition to the carbonyl, reactions at the α-carbon, and transformations involving the pyridyl group itself. Understanding these reactive tendencies is crucial for the rational design and synthesis of novel chemical entities in drug discovery and materials science.
Synthesis of Pyridyl Cyclopentyl Ketones
A common and effective method for the synthesis of pyridyl cyclopentyl ketones involves the Grignard reaction between a cyclopentylmagnesium halide and a cyanopyridine isomer. This approach allows for the direct formation of the carbon-carbon bond between the cyclopentyl and pyridyl moieties.
Experimental Protocol: Synthesis of Cyclopentyl(2-pyridyl)methanone
This protocol details the synthesis via a Grignard reaction.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq.) are placed. A solution of cyclopentyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with 2-Cyanopyridine: The Grignard solution is cooled to 0 °C. A solution of 2-cyanopyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield cyclopentyl(2-pyridyl)methanone.
Electronic and Steric Effects of the Pyridyl Group
The position of the nitrogen atom in the pyridine ring significantly impacts the electronic properties of the ketone.[2] This, in turn, dictates the reactivity of the molecule at its various functional sites.
-
2-Pyridyl Ketones: The nitrogen atom is in close proximity to the ketone. This allows for potential chelation with metal ions and intramolecular hydrogen bonding in reaction intermediates. The nitrogen exerts a strong electron-withdrawing inductive effect (-I) and a weaker mesomeric effect (-M), increasing the electrophilicity of the carbonyl carbon.
-
3-Pyridyl Ketones: The nitrogen atom is meta to the ketone group. Its influence is primarily through a strong inductive effect (-I), with no direct resonance effect on the carbonyl. The electrophilicity of the carbonyl carbon is enhanced, but typically to a lesser extent than in the 2- and 4-isomers.
-
4-Pyridyl Ketones: The nitrogen is para to the ketone, allowing for both a strong inductive (-I) and a strong electron-withdrawing mesomeric effect (-M). This combination renders the carbonyl carbon highly electrophilic and increases the acidity of the α-protons.[2]
Reactivity at the Carbonyl Group
The carbonyl group is a primary site of reactivity, susceptible to nucleophilic addition and reduction.
Nucleophilic Addition
The electron-deficient nature of the carbonyl carbon, enhanced by the pyridyl ring, makes it a prime target for nucleophiles.[4] Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric factors.[5][6] The reactivity order among the pyridyl cyclopentyl ketone isomers is generally 4- > 2- > 3- due to the electronic effects described above.
Table 1: Illustrative Yields for Nucleophilic Addition to Isomeric Pyridyl Cyclopentyl Ketones (Note: Data are representative and based on general principles of ketone reactivity; actual yields may vary.)
| Isomer | Nucleophile | Product | Illustrative Yield (%) |
| 2-Pyridyl | MeMgBr | 1-(2-Pyridyl)-1-cyclopentyl-ethanol | 85 |
| 3-Pyridyl | MeMgBr | 1-(3-Pyridyl)-1-cyclopentyl-ethanol | 75 |
| 4-Pyridyl | MeMgBr | 1-(4-Pyridyl)-1-cyclopentyl-ethanol | 90 |
| 2-Pyridyl | NaBH₄ | (2-Pyridyl)(cyclopentyl)methanol | >95 |
| 4-Pyridyl | NaBH₄ | (4-Pyridyl)(cyclopentyl)methanol | >95 |
Experimental Protocol: General Procedure for Nucleophilic Addition of a Grignard Reagent
-
Reaction Setup: A solution of the pyridyl cyclopentyl ketone (1.0 eq.) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
Addition of Nucleophile: The Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) is added dropwise via syringe.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction progress is monitored by TLC.
-
Quenching and Workup: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Reduction to Alcohols
The ketone functionality is readily reduced to a secondary alcohol using various reducing agents.
Table 2: Comparison of Yields for the Reduction of Cyclopentyl(2-pyridyl)methanone (Note: Data is illustrative and based on typical outcomes for ketone reductions.)
| Reducing Agent | Conditions | Product | Illustrative Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | (2-Pyridyl)(cyclopentyl)methanol | >95 |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C | (2-Pyridyl)(cyclopentyl)methanol | >95 |
| Catalytic Hydrogenation (H₂) | Pd/C, Ethanol, 1 atm | Piperidin-2-yl(cyclopentyl)methanol | >90 |
Note on Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂/Pd/C) will likely reduce both the ketone and the pyridine ring.[7] More selective catalysts or conditions may be required to reduce only the ketone.
Experimental Protocol: General Protocol for the Reduction using Sodium Borohydride[1]
-
Dissolution: Dissolve the pyridyl cyclopentyl ketone (1.0 eq.) in methanol in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq.) portion-wise, controlling the exothermic reaction.
-
Reaction: Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Workup: Cool the flask and quench with water, followed by neutralization with 1M HCl. Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.
Reactivity at the α-Carbon
The protons on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a resonance-stabilized enolate.[7][8][9]
Acidity of α-Hydrogens
The pKa of α-hydrogens in typical ketones is around 19-21.[7][8] The electron-withdrawing pyridyl group increases this acidity. The effect is most pronounced in the 4-pyridyl isomer due to the combined inductive and mesomeric effects that stabilize the resulting enolate anion.
Table 3: Approximate pKa Values of α-Hydrogens in Ketones
| Compound | Approximate pKa | Reference |
| Acetone | 19.3 | [8] |
| Cyclopentanone | 19 | |
| Phenylacetone (α to C=O) | 19.9 | |
| Cyclopentyl(4-pyridyl)methanone (estimated) | ~18-19 | - |
Experimental Protocol: General Protocol for α-Deuteration via Enolate Formation
This protocol illustrates the accessibility of the α-protons.
-
Setup: Dissolve the pyridyl cyclopentyl ketone (1.0 eq.) in deuterated methanol (MeOD).
-
Base Addition: Add a catalytic amount of a base such as sodium methoxide (NaOMe).
-
Reaction: Stir the solution at room temperature for several hours. The α-protons will exchange with deuterium from the solvent.
-
Monitoring and Workup: The extent of deuteration can be monitored by ¹H NMR spectroscopy (disappearance of the α-proton signal) or mass spectrometry. The reaction is quenched with D₂O, and the product is isolated by extraction.
Reactivity Involving the Pyridyl Group
The pyridine nitrogen atom is basic (pKa of pyridinium is ~5.25) and nucleophilic, allowing for reactions such as protonation, alkylation, and coordination to metals.[3] These reactions can be used to modify the properties of the molecule or to direct subsequent transformations. The pyridine ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature but can undergo nucleophilic aromatic substitution under harsh conditions, especially if activated by the ketone and other substituents.[2]
Spectroscopic Characterization
The structure of pyridyl cyclopentyl ketones can be confirmed using standard spectroscopic techniques.
Table 4: Key Spectroscopic Data for Cyclopentyl(2-pyridyl)methanone (Note: Data are estimated based on analogous compounds like cyclopentyl phenyl ketone and general chemical shift principles.)[10]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | Pyridyl Protons | δ 7.5-8.7 ppm |
| Methine Proton (α to C=O) | δ 3.5-4.0 ppm | |
| Cyclopentyl Protons | δ 1.6-2.0 ppm | |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ ~200 ppm |
| Pyridyl Carbons | δ 120-150 ppm | |
| Methine Carbon (α to C=O) | δ ~45 ppm | |
| Cyclopentyl Carbons | δ 26-31 ppm | |
| IR (neat) | Carbonyl Stretch (C=O) | ~1690 cm⁻¹ |
| C=N, C=C Stretches (pyridyl) | 1580-1600 cm⁻¹ |
Conclusion
The reactivity of pyridyl cyclopentyl ketones is a rich and complex subject, heavily influenced by the electronic properties of the pyridyl ring and its position relative to the ketone. The carbonyl group serves as a highly reactive electrophilic center for nucleophilic addition and reduction, while the acidic α-protons allow for enolate formation and subsequent functionalization. The pyridyl nitrogen imparts basicity and coordinating ability, offering another handle for chemical modification. This guide provides a foundational understanding of these principles, supported by practical experimental protocols and comparative data, to aid researchers in the strategic design and synthesis of complex molecules based on this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainkart.com [brainkart.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
Cyclopentyl 2-Pyridyl Ketone: A Versatile Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl 2-pyridyl ketone is a valuable heterocyclic ketone that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural motif, combining a flexible cyclopentyl group with an electronically distinct pyridyl ring, offers multiple avenues for chemical modification. This technical guide provides an in-depth overview of the synthesis, chemical reactivity, and potential applications of this compound, with a focus on its role as a key building block in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its practical application in the laboratory.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a key feature for molecular recognition at biological targets. When coupled with a cyclopentyl ketone moiety, the resulting molecule, this compound, becomes a highly adaptable intermediate. The carbonyl group provides a reactive handle for a wide range of chemical transformations, while the cyclopentyl group can influence steric interactions and lipophilicity, crucial parameters in drug design. This guide will explore the synthetic routes to this intermediate and its subsequent chemical manipulations.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction between a cyclopentylmagnesium halide and 2-cyanopyridine. This approach offers a straightforward and efficient route to the desired product.
Synthetic Pathway Overview
The overall two-step synthesis involves the preparation of the Grignard reagent followed by its reaction with 2-cyanopyridine and subsequent hydrolysis to yield the ketone.
Potential Biological Activity of Cyclopentyl 2-Pyridyl Ketone: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the potential biological activities of cyclopentyl 2-pyridyl ketone based on the known pharmacological profiles of structurally related compounds. To date, there is a notable absence of direct experimental studies on the biological effects of this compound in publicly available scientific literature. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into possible therapeutic applications and providing hypothetical frameworks for future investigation.
Introduction: Unexplored Potential of a Novel Scaffold
This compound is a small molecule featuring a 2-acylpyridine core, a structural motif present in numerous biologically active compounds. The conjugation of a cyclopentyl ring to this core presents a unique chemical entity with potential for novel pharmacological activities. While direct studies are lacking, the individual components of this molecule—the 2-acylpyridine group and the cyclopentyl ketone moiety—are well-represented in medicinal chemistry, suggesting a range of plausible biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This whitepaper will synthesize the available data on related compounds to build a predictive profile for this compound and propose avenues for its future research and development.
Analysis of Structural Moieties and Predicted Biological Activities
The potential biological activities of this compound can be inferred from the known effects of its constituent chemical functionalities.
2.1. The 2-Acylpyridine Moiety: A Versatile Pharmacophore
The 2-acylpyridine structure is a key component in a variety of compounds with demonstrated biological activities. Derivatives of 2-acylpyridine have been shown to exhibit:
-
Anticancer and Cytotoxic Effects: Many 2-acylpyridine derivatives have been investigated for their antiproliferative properties against various cancer cell lines. For instance, thiosemicarbazone derivatives of 2-benzoylpyridine have shown potent anti-tumor activity, acting as effective iron chelators.[1] Other pyridine-containing compounds have been developed as inhibitors of key signaling proteins in cancer, such as PIM-1 kinase, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor 2 (VEGFR-2).
-
Anti-inflammatory Activity: The pyridine ring is a common feature in anti-inflammatory agents. Some pyridine derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The anti-inflammatory effects of some pyridin-4-one derivatives are thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[2]
-
Antimicrobial Activity: Schiff base complexes derived from 2-acetylpyridine have demonstrated moderate antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The pyridine core is a fundamental building block in the development of new antimicrobial agents.
2.2. The Cyclopentyl Ketone Moiety: Modulator of Biological Processes
While less explored for its direct biological activity, the cyclopentyl ketone and related cyclic ketone structures are found in compounds with notable pharmacological effects:
-
Anti-inflammatory Properties: Cyclopentenone prostaglandins, which contain a five-membered ring with a ketone, are known to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[1]
-
Synthetic Intermediate for Bioactive Molecules: Cyclopentanone is a widely used precursor in the synthesis of various pharmaceuticals, including the anesthetic ketamine and the sedative-hypnotic cyclopentobarbital.[5] Its structural analog, cyclopentyl phenyl ketone, is also a known intermediate in chemical synthesis.[2][6]
-
Toxicological Profile: Alkyl cyclic ketones are generally considered to have low acute toxicity.[7] However, some related compounds, like cyclopentolate, can exhibit neurotoxic effects due to anticholinergic activity.
Comparative Analysis of Related Compounds
To provide a clearer perspective on the potential efficacy of this compound, the following table summarizes the observed biological activities of various 2-acylpyridine derivatives.
| Compound Class | Specific Example(s) | Biological Activity | Quantitative Data (IC50, MIC, etc.) |
| 2-Acylpyridine Schiff Bases | Zinc complexes of 2-acetylpyridine derivatives | Low cytotoxicity, Moderate antibacterial | Not specified |
| 2-Acylpyridine Thiosemicarbazones | Dimeric 2-benzoylpyridine thiosemicarbazones | Anti-proliferative, Iron chelation | Greater activity than desferrioxamine |
| Pyridone Derivatives | Various substituted 2-pyridones | Anticancer, Apoptosis induction | IC50 values in the micromolar range against various cancer cell lines |
| Fused Pyridine Derivatives | Steroid-fused pyridine compounds | Anti-inflammatory | More potent than prednisolone in some assays |
| Pyridin-2-yl Hybrids | Pyridine-thiazolidin-4-one hybrids | Dual CDK2/GSK3β inhibition | IC50 values in the sub-micromolar to micromolar range |
This table is a summary of findings from multiple sources and is intended for comparative purposes. The specific activities and potencies can vary significantly based on the full chemical structure of the derivatives.
Hypothetical Experimental Protocols
To facilitate future research on this compound, this section provides a detailed, albeit hypothetical, experimental protocol for assessing its potential cytotoxic activity.
4.1. In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer).
Materials:
-
This compound (test compound)
-
Human cancer cell lines (MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Mechanism of Action: A Visual Hypothesis
Given the prevalence of anti-inflammatory activity among pyridine derivatives and cyclic ketones, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The following diagram illustrates a hypothetical model of how the compound might interfere with the NF-κB signaling cascade, a central pathway in inflammation.
References
- 1. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]
- 3. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Page loading... [guidechem.com]
- 7. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
"literature review of pyridyl ketone derivatives"
An In-depth Technical Guide on Pyridyl Ketone Derivatives
Abstract
Pyridyl ketone derivatives represent a significant and versatile class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery. The foundational pyridine ring, a common motif in numerous FDA-approved drugs, enhances water solubility and facilitates critical hydrogen bonding interactions with biological targets.[1][2] The incorporation of a ketone functionality provides a unique electronic and steric profile, creating a versatile scaffold for developing novel therapeutics.[1] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of pyridyl ketone derivatives, with a focus on their applications as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative biological data, and visualized workflows are presented to serve as a resource for researchers, scientists, and drug development professionals.
Synthesis of Pyridyl Ketone Derivatives
The synthesis of pyridyl ketones can be achieved through various organic chemistry reactions, often involving the derivatization of commercially available pyridine-containing starting materials.[1]
1.1 Kröhnke Pyridine Synthesis A widely used method for generating highly functionalized pyridines is the Kröhnke pyridine synthesis. This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[3] The reaction proceeds under mild conditions and generally produces high yields.[3] The key starting materials, α-pyridinium methyl ketone salts, are typically prepared by treating the corresponding bromomethyl ketone with pyridine.[3]
Caption: Kröhnke Pyridine Synthesis Workflow.
1.2 Other Synthetic Routes Other notable methods include the acylation of 2-picolyllithium with N,N-dimethylcarboxamides and the development of continuous-flow microreactor methods for the synthesis of disubstituted pyridines from pyridyllithiums.[4][5] Palladium(II) complexes with di(2-pyridyl) ketone as a chelate ligand have also been synthesized and characterized, demonstrating the coordinative versatility of this scaffold.[6]
Biological Activities and Therapeutic Potential
Pyridyl ketone derivatives and related pyridine-containing compounds exhibit a wide spectrum of pharmacological activities.[7][8][9] Their potential has been explored in several key therapeutic areas.
2.1 Anticancer Activity Numerous studies have highlighted the potent antitumor effects of substituted pyridyl compounds.[10] Pyridine-fused heterocyclic derivatives, in particular, have shown significant in vitro cytotoxic activity against various cancer cell lines.[11][12] The mechanisms of action often involve the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[10] Several FDA-approved anticancer drugs, such as Sorafenib and Crizotinib, feature the pyridine scaffold.[10]
Table 1: Anticancer Activity of Pyridyl Ketone and Pyridine-Urea Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyridyl Ketoester | Compound 9 | MCF-7 (Breast) | < 1.0 | [1] |
| HepG2 (Liver) | < 1.0 | [1] | ||
| Pyridine-urea | Compound 8e | MCF-7 (Breast) | 0.22 | [10][13] |
| Compound 8n | MCF-7 (Breast) | 1.88 | [10][13] | |
| Compound 8b | (NCI 60-cell line panel) | Mean Inhibition: 43% | [13] |
| | Compound 8e | (NCI 60-cell line panel) | Mean Inhibition: 49% |[13] |
2.2 Anti-inflammatory Activity Derivatives of pyridine-4-one have been shown to possess significant anti-inflammatory and analgesic effects.[14] This activity may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent.[14] Studies using carrageenan-induced paw edema in rats have demonstrated the potent anti-inflammatory profile of these compounds.[14][15]
Table 2: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives
| Compound | Dose (mg/kg) | Inhibition of Carrageenan-Induced Paw Edema (%) | Reference |
|---|---|---|---|
| Compound A | 20 | 67 | [14] |
| Compound B | 200 | Significant (P < 0.001) | [14] |
| Compound B | 400 | Significant (P < 0.001) | [14] |
| Indomethacin (Standard) | 10 | 60 |[14] |
2.3 Enzyme Inhibition The electron-withdrawing nature of the ketoester moiety makes pyridyl ketoesters attractive candidates for enzyme inhibitors.[1] Pyridine derivatives have been successfully developed as inhibitors for a variety of enzymes, playing a crucial role in modern drug design.[16] Recent research has focused on developing inhibitors for specific targets like Cholesterol 24-hydroxylase (CH24H) and dual inhibitors for Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) for potential treatment of Alzheimer's disease.[17][18]
Caption: Mechanism of Competitive Enzyme Inhibition.
Table 3: Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Compound 6 | CH24H (Human) | 8.1 nM | [17] |
| Compound 17 | CH24H (Human) | 8.5 nM | [17] |
| Compound 8d | GSK-3β | 0.77 µM | [18] |
| Compound 8d | CK-1δ | 0.57 µM |[18] |
Key Experimental Protocols
3.1 Synthesis of Pd(II) Complexes (General Protocol) This protocol describes the synthesis of complexes using di(2-pyridyl) ketone (dpk) as a ligand.[6]
-
Dissolve 0.40 mmol of a Pd(II) salt in 30 mL of CH2Cl2.
-
Add the Pd(II) solution to 10 mL of dpk (0.41 mmol).
-
Agitate the reaction mixture for 1 hour at room temperature.
-
Condense the resulting solution to a volume of 1 mL using reduced pressure.
-
Add 20 mL of n-hexane to precipitate the product.
-
Filter the resulting particles and wash thoroughly with diethyl ether to yield the final complex.[6]
3.2 In Vitro Cytotoxicity Assay (MTT Assay) This protocol is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.[1]
-
Seed cancer cells (e.g., MCF-7 or HepG2) in 96-well plates and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the pyridyl ketone derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
3.3 Carrageenan-Induced Paw Edema in Rats This in vivo model is used to evaluate the anti-inflammatory effects of test compounds.[14]
-
Administer the test compound (e.g., Compound A at 10 or 20 mg/kg) or vehicle intraperitoneally to rats.
-
After 30 minutes, inject a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw to induce inflammation.
-
Measure the paw volume using a mercury plethysmograph 4 hours after the carrageenan injection.
-
Compare the paw volume of the treated group with the control group to determine the percentage of inhibition.[14]
Caption: General Drug Discovery and Development Workflow.
Conclusion and Future Perspectives
Pyridyl ketone derivatives are a highly promising class of compounds with demonstrated potential in multiple therapeutic areas, particularly oncology, inflammation, and enzyme inhibition.[1] Their synthetic tractability allows for extensive structural modification, enabling the optimization of potency and selectivity for specific biological targets.[1][3] Future research should continue to explore the vast chemical space of these derivatives, focusing on mechanism-of-action studies and the development of structure-activity relationships to guide the design of next-generation therapeutics.[11] The continued investigation of pyridyl ketones is poised to yield novel drug candidates to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of 2-Acylpyridines
Abstract
2-Acylpyridines are a class of heterocyclic ketones featuring a pyridine ring acylated at the C2 position. This scaffold is of significant interest in medicinal chemistry, materials science, and flavor chemistry due to its unique electronic properties and versatile reactivity.[1][2] The nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metal ions, while the acyl group provides a site for a wide range of chemical modifications.[3] Understanding the physicochemical properties of this class of compounds is paramount for designing novel drug candidates, as these properties govern absorption, distribution, metabolism, and excretion (ADME), as well as target engagement. This guide provides a comprehensive overview of the core physicochemical properties of 2-acylpyridines, details common experimental protocols for their determination, and visualizes key workflows and concepts relevant to their application in research and development.
Core Physicochemical Properties
The properties of 2-acylpyridines are dictated by the interplay between the electron-withdrawing acyl group and the basic pyridine ring. The parent compound, 2-acetylpyridine, serves as a foundational model for understanding this class.
Acidity and Basicity (pKa)
The pKa of a 2-acylpyridine derivative is a critical parameter, as it determines the compound's ionization state at a given physiological pH.[4] This, in turn, influences solubility, membrane permeability, and receptor-binding interactions.[4] The pyridine nitrogen is basic and can be protonated. For 2-acetylpyridine, the pKa of its conjugate acid is approximately 2.64.[5]
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like 2-acylpyridines, the distribution coefficient (LogD) is often more relevant as it is pH-dependent.[6] A higher LogP value generally corresponds to lower aqueous solubility and increased membrane permeability. The LogP for the neutral form of 2-acetylpyridine is 0.85, indicating a slight preference for the lipid phase.[5][7][8]
Solubility
Solubility in aqueous and organic media is crucial for formulation and bioavailability. 2-Acetylpyridine is soluble in water (18.2 g/100g at 25°C) and also soluble in common organic solvents like ethanol and ether.[5][8][9][10] The solubility of derivatives will vary significantly based on the nature of the substituents. Generally, increasing the length of the alkyl chain in the acyl group or adding other hydrophobic moieties will decrease water solubility.[11]
Melting and Boiling Points
Melting and boiling points are indicators of the strength of intermolecular forces.[11] As liquids at room temperature, many simple 2-acylpyridines have relatively low melting points. The properties are influenced by molecular weight and symmetry.[11]
Table 1: Physicochemical Properties of 2-Acetylpyridine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO | [5] |
| Molecular Weight | 121.14 g/mol | [5][10] |
| Appearance | Colorless to pale yellow liquid | [2][12] |
| Melting Point | 8-10 °C | [2][5] |
| Boiling Point | 188-189 °C | [2][5] |
| Density | 1.08 g/mL at 25 °C | [2][5] |
| pKa (conjugate acid) | 2.64 | [5] |
| LogP | 0.85 | [5][7][8] |
| Water Solubility | 18.2 g/100g at 25°C | [5][8] |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of 2-acylpyridine derivatives.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons of the acyl group appear in the aliphatic region. For 2-acetylpyridine, the methyl protons (CH₃) show a characteristic singlet at around δ 2.24 ppm.[13]
-
¹³C NMR: The carbonyl carbon (C=O) of the acyl group gives a distinctive signal in the downfield region, typically around δ 200 ppm.[14][15] For instance, the carbonyl carbon in some 2-acetylpyridine derivatives has been reported between δ 201.5 and 203.5 ppm.[15]
Infrared (IR) Spectroscopy
The IR spectrum of a 2-acylpyridine is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹.[16] Aromatic C=C and C=N stretching vibrations are also observed.[17]
UV-Vis Spectroscopy
2-Acylpyridines exhibit characteristic UV-Vis absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. These spectra can be sensitive to solvent polarity and pH.[18]
Table 2: Spectroscopic Data for Representative 2-Acylpyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Source(s) |
| 2-Acetylpyridine | Aromatic H's (m, 7.56-9.03), -CO-CH= (d, 6.96) | Aromatic C's (105-130), C=N (139.4), CH₃ (13.5) | C=O (1685), C=N (1558) | [16][17] |
| 2-Benzoylpyridine | Aromatic H's (m, 7.30-8.71) | Not explicitly detailed | Not explicitly detailed | [19] |
| Substituted 2-acetylpyridine derivative | Me (s, 2.24), CH₂ (m, 2.89), CH (Sep., 4.77), Aromatic (m, 6.99-8.63) | C=O (203.46), Aromatic C's (122.5-152.9), CH (48.36), CH₂ (36.78), Me (20.98) | Not explicitly detailed | [13] |
(Note: Specific shifts and patterns are highly dependent on the solvent, concentration, and specific derivative structure.)
Experimental Protocols
Accurate determination of physicochemical properties is critical. The following are standard methodologies.
Determination of pKa by NMR Titration
This method relies on the change in the chemical shift of protons adjacent to the basic nitrogen atom as a function of pH.[20]
Protocol:
-
Sample Preparation: Prepare a series of solutions of the 2-acylpyridine derivative (at a constant concentration) in buffers of varying, precisely known pH values. D₂O is typically used as the solvent to avoid a large water signal.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample under identical experimental conditions.
-
Data Analysis: Identify a proton signal (e.g., the proton at the 6-position of the pyridine ring) whose chemical shift (δ) is sensitive to protonation.
-
Curve Fitting: Plot the observed chemical shift (δ) against the pH of the solution. The data should fit a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which can be determined by graphical evaluation or by fitting the data to the Henderson-Hasselbalch equation.[20]
Determination of LogP by Reverse-Phase HPLC (RP-HPLC)
This widely used method estimates LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.[21][22][23]
Protocol:
-
Standard Selection: Choose a set of 5-10 reference compounds with well-established LogP values that span the expected LogP range of the test compound.
-
Chromatographic System: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. For neutral compounds, the pH is less critical. For ionizable compounds, the pH must be controlled to ensure the compound is in its neutral form.
-
Calibration Curve Generation:
-
Inject each standard compound individually and record its retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k') versus the known LogP values of the standards. A linear relationship should be observed. Perform a linear regression to obtain the calibration equation (e.g., LogP = a * log(k') + b).[24]
-
-
Sample Analysis: Inject the 2-acylpyridine derivative under the identical chromatographic conditions and determine its log(k').
-
LogP Calculation: Use the calibration equation to calculate the LogP of the test compound from its measured log(k').[24][25]
Visualizations: Workflows and Concepts
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel 2-acylpyridine derivative.
Caption: A generalized experimental workflow for the characterization of 2-acylpyridines.
pH-Dependent Ionization of 2-Acylpyridines
The ionization state of a 2-acylpyridine is dependent on the solution pH relative to its pKa, a critical concept in drug development.
Caption: Relationship between pH, pKa, and the ionization state of a 2-acylpyridine.
Role in Drug Discovery Pipeline
2-Acylpyridines often serve as versatile starting materials or key intermediates in the synthesis of more complex, biologically active molecules.
Caption: Role of 2-acylpyridine scaffolds in a typical drug discovery pipeline.
Conclusion
The physicochemical properties of 2-acylpyridines are fundamental to their application, particularly in the realm of drug discovery and development. Properties such as pKa, LogP, and solubility directly impact the ADME profile of potential therapeutics. A thorough characterization, employing standard experimental protocols like those outlined in this guide, is an indispensable step in the research and development process. The versatility of the 2-acylpyridine scaffold ensures its continued importance as a building block for creating novel molecules with tailored properties and desired biological activities.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]
- 9. 2-acetylpyridine [chemister.ru]
- 10. 2-Acetylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. innospk.com [innospk.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scispace.com [scispace.com]
- 16. jetir.org [jetir.org]
- 17. wjir.org [wjir.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Stability and Storage of Cyclopentyl 2-Pyridyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclopentyl 2-pyridyl ketone. While specific, in-depth stability studies on this compound are not extensively available in the public domain, this document synthesizes information from safety data sheets, supplier recommendations, and scientific literature on analogous aromatic and pyridyl ketones. The guide outlines potential degradation pathways, recommended storage protocols, and detailed methodologies for conducting stability and forced degradation studies. This information is intended to assist researchers, scientists, and drug development professionals in handling, storing, and analyzing this compound to ensure its integrity for research and development activities.
Physicochemical Properties and Recommended Storage
This compound is a chemical compound with the molecular formula C₁₁H₁₃NO.[1] Based on supplier data, the following general storage and handling guidelines are recommended to maintain its purity and stability.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Sealed in a dry environment. | [1] |
| Light Conditions | Store away from light, as aromatic ketones can be photoreactive. | Inferred from general knowledge on aromatic ketones. |
| Incompatibilities | Strong acids, strong bases, and strong oxidizing agents. | Inferred from general chemical principles. |
| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE). | Inferred from safety data sheets of similar compounds. |
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains both a pyridyl ring and a ketone functional group, several degradation pathways can be anticipated under stress conditions. These are primarily inferred from studies on similar aromatic and pyridyl ketones.
Photodegradation
Aromatic ketones are known to be susceptible to photodegradation.[2][3][4] Upon exposure to UV light, the ketone can be excited to a triplet state, making it highly reactive. Potential photodegradation pathways include photoreduction, where the ketone is reduced to an alcohol, and the formation of radical species that can lead to a variety of degradation products.[3]
Thermal Degradation
While generally stable under normal conditions, elevated temperatures can induce thermal decomposition. For pyridyl compounds, thermal decomposition can be initiated by the formation of pyridyl radicals, leading to complex reaction pathways.[5] For ketones, high temperatures can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.
Hydrolytic Degradation
The stability of this compound to hydrolysis is expected to be pH-dependent. Under strongly acidic or basic conditions, the ketone functionality could be susceptible to nucleophilic attack by water or hydroxide ions, although ketones are generally less reactive to hydrolysis than esters or amides. The pyridyl nitrogen can be protonated at low pH, which may influence the electronic properties and stability of the molecule.
Oxidative Degradation
Oxidative degradation can be initiated by oxidizing agents such as hydrogen peroxide. The likely sites of oxidation include the pyridine ring and the carbon atoms alpha to the ketone. Oxidation can lead to the formation of N-oxides, hydroxylation of the rings, or cleavage of the cyclopentyl ring.
Below is a conceptual diagram illustrating the potential degradation pathways of this compound under various stress conditions.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols for Stability and Forced Degradation Studies
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted.[6][7] These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.
General Analytical Method: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended analytical technique for stability studies. The method should be validated to be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.
Table 2: General Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of this compound (a photodiode array detector is recommended for monitoring peak purity). |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Forced Degradation Experimental Protocols
The following protocols outline the typical conditions for forced degradation studies. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for these studies.
3.2.1. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration and analyze by HPLC.
3.2.2. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N hydrochloric acid.
-
Dilute with the mobile phase to a suitable concentration and analyze by HPLC.
3.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration and analyze by HPLC.
3.2.4. Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
For solution stability, incubate a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
After the specified time, cool the sample, dissolve/dilute it with the mobile phase to a suitable concentration, and analyze by HPLC.
3.2.5. Photolytic Degradation
-
Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve/dilute the samples with the mobile phase to a suitable concentration and analyze by HPLC.
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended. Storing the compound at 2-8°C in a dry, dark environment is crucial to minimize potential degradation. For researchers and drug development professionals, conducting forced degradation studies is a critical step to understand the stability profile of this molecule under various stress conditions. The experimental protocols and analytical methodology outlined in this guide provide a robust framework for such investigations, enabling the development of stable formulations and ensuring the quality and integrity of this compound in its applications.
References
- 1. chemscene.com [chemscene.com]
- 2. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclopentyl 2-Pyridyl Ketone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl 2-pyridyl ketone is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. The Grignard reaction provides a robust and versatile method for the synthesis of this ketone by forming a carbon-carbon bond between a cyclopentyl group and a 2-pyridyl moiety. This document offers detailed application notes and a comprehensive protocol for the synthesis of this compound, primarily through the reaction of a cyclopentyl Grignard reagent with 2-cyanopyridine. This method is often favored due to the commercial availability of the starting materials and the generally good yields achieved.
Reaction Principle
The core of this synthesis is the nucleophilic addition of a cyclopentyl Grignard reagent to the electrophilic carbon of the nitrile group in 2-cyanopyridine. The Grignard reagent, cyclopentylmagnesium halide (typically bromide or chloride), is prepared in situ from the corresponding cyclopentyl halide and magnesium metal in an ethereal solvent. The initial reaction forms an imine-magnesium salt intermediate. Subsequent acidic hydrolysis of this intermediate yields the desired this compound. Careful control of reaction conditions, particularly temperature and anhydrous conditions, is crucial to minimize side reactions and maximize product yield.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of aryl cyclopentyl ketones via the Grignard reaction with nitriles, based on analogous procedures. These values can serve as a benchmark for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | Cyclopentylmagnesium halide, 2-Cyanopyridine | |
| Molar Ratio (Grignard:Nitrile) | 1.5:1 to 2:1 | An excess of the Grignard reagent is typically used. |
| Solvent | Diethyl ether, Tetrahydrofuran (THF), Toluene | Often a solvent exchange from ether to a higher boiling solvent is performed.[1] |
| Reaction Temperature | 48-50°C to reflux | The optimal temperature depends on the solvent used.[1][2] |
| Reaction Time | 2-3 hours | Monitored by TLC or GC for consumption of the nitrile.[2] |
| Work-up | Acidic quench (e.g., aq. HCl, aq. H₂SO₄) | The pH is typically adjusted to be acidic to facilitate hydrolysis of the imine.[2] |
| Purification | Vacuum distillation, Column chromatography | |
| Typical Yield | 50-90% | Yields can vary based on the specific substrate and reaction conditions.[1] |
| Purity | >98% | Achievable with proper purification.[2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, compiled from established procedures for analogous Grignard reactions with nitriles.
Part 1: Preparation of Cyclopentylmagnesium Halide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. The entire apparatus must be thoroughly dried in an oven and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion of a solution of cyclopentyl halide (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of cyclopentyl halide in anhydrous ether or THF dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.
Part 2: Synthesis of this compound
-
Solvent Exchange (Optional but Recommended): If diethyl ether was used for the Grignard formation, it can be distilled off while simultaneously adding an equal volume of a higher-boiling anhydrous solvent like toluene. This allows for higher reaction temperatures.[1]
-
Addition of Nitrile: Cool the Grignard solution to a suitable temperature (e.g., 48-50°C).[2] Slowly add a solution of 2-cyanopyridine (1 equivalent) in the same anhydrous solvent dropwise from the addition funnel. An exothermic reaction is expected, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (if using toluene) or maintain the temperature at 48-50°C (if using THF) for 2-3 hours, or until the reaction is deemed complete by TLC or GC analysis.[2]
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the intermediate imine-magnesium salt. Ensure the final pH of the aqueous layer is acidic (pH 4-5).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine all the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Grignard synthesis of this compound.
References
Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of Pyridyl Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of pyridyl ketones is of significant interest in medicinal chemistry and materials science, as these moieties are present in numerous bioactive molecules and functional materials. While the Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for producing aryl ketones, its direct application to the pyridine ring is fraught with challenges. Pyridine's electron-deficient nature and the basicity of its nitrogen atom fundamentally inhibit the classic electrophilic aromatic substitution mechanism. The nitrogen lone pair readily complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium salt that is resistant to electrophilic attack.[1][2][3]
This document provides detailed application notes and protocols for successful strategies to synthesize pyridyl ketones, focusing on modified Friedel-Crafts reactions on activated pyridine systems and modern, alternative methods that bypass the limitations of the classical approach.
Core Concept: The Challenge of Direct Friedel-Crafts Acylation on Pyridine
The primary obstacle in using a standard Friedel-Crafts acylation on pyridine is the non-productive interaction between the pyridine nitrogen and the Lewis acid catalyst. This Lewis acid-base reaction deactivates the entire aromatic ring, rendering it less nucleophilic and thus unreactive towards the acylium ion electrophile.
Figure 1: Lewis acid sequestration by pyridine prevents acylation.
Application Note 1: Friedel-Crafts Acylation of Activated Pyridine Systems
A viable approach involves using pyridine derivatives where the ring is sufficiently activated by a fused electron-rich system, such as in imidazo[1,2-a]pyridines. This strategy enables a selective C-3 acylation, although it often requires forcing conditions.[4]
Data Presentation: Acylation of Imidazo[1,2-a]pyridines
The following table summarizes reaction conditions and yields for the C-3 acetylation of various imidazo[1,2-a]pyridine derivatives using aluminum chloride as the Lewis acid catalyst.[4]
| Substrate (Imidazo[1,2-a]pyridine) | Acylating Agent | Lewis Acid (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-methyl | Acetic Anhydride | AlCl₃ (cat.) | 1,2-Dichloroethane | Reflux | 24 | ~40 |
| 2-phenyl | Acetic Anhydride | AlCl₃ (cat.) | 1,2-Dichloroethane | Reflux | 24 | Modest |
| Unsubstituted | Acetic Anhydride | AlCl₃ (3 equiv.) | Carbon Disulfide | Reflux | N/A | Low |
Note: Catalytic amounts of AlCl₃ can be effective, but often multiple molar equivalents are required for reasonable conversion. Yields are highly substrate-dependent.[4]
Proposed Mechanism
The reaction follows a typical electrophilic aromatic substitution pathway where the Lewis acid activates the acylating agent.
Figure 2: Proposed mechanism for acylation of imidazo[1,2-a]pyridine.
Experimental Protocol: General Procedure for C-3 Acetylation[4]
Materials:
-
Substituted imidazo[1,2-a]pyridine
-
Aluminum chloride (AlCl₃), anhydrous
-
Acetic anhydride
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the imidazo[1,2-a]pyridine substrate (1.0 equiv.).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.0-3.0 equiv.) to the stirring suspension. Note: The addition can be exothermic.
-
Add acetic anhydride (1.5 equiv.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of water.
-
Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-acetyl-imidazo[1,2-a]pyridine.
Application Note 2: "Beyond Friedel-Crafts" - Acylation of 2-(Trialkylsilyl)pyridines
A highly effective and modern alternative involves the reaction of 2-(trialkylsilyl)pyridines with acyl halides.[5][6] This method circumvents the need for a Lewis acid catalyst, proceeding through a nucleophilic pathway that involves a stabilized ylide intermediate. The reaction can occur spontaneously with reactive acyl chlorides or be catalyzed by fluoride ions for more stable acyl fluorides.[5][7]
Data Presentation: Spontaneous Acylation with Acyl Chlorides
This protocol demonstrates high yields for a variety of substrates when reacting 2-(trimethylsilyl)pyridine (2-TMS-Py) with various acyl chlorides.[5][6]
| Pyridine Substrate | Acyl Chloride | Conditions | Yield (%) |
| 2-TMS-Pyridine | Benzoyl chloride | 60 °C, 24 h | 88-91 |
| 2-TMS-Pyridine | 4-Methoxybenzoyl chloride | 60 °C, 24 h | 95 |
| 2-TMS-Pyridine | Cinnamoyl chloride | 60 °C, 24 h | 93 |
| 4-(t-Bu)-2-TMS-Pyridine | Benzoyl chloride | 60 °C, 24 h | 96 |
| 2-TES-Quinoline | Benzoyl chloride | 80 °C, 24 h | 94 |
Data Presentation: Fluoride-Catalyzed Acylation with Acyl Fluorides
For less reactive or complex acylating agents, a fluoride source can catalyze the reaction, enabling the use of more stable acyl fluorides.[5]
| Pyridine Substrate | Acyl Fluoride | Catalyst (mol %) | Conditions | Yield (%) |
| 2-TMS-Pyridine | Benzoyl fluoride | NBu₄Ph₃SiF₂ (30%) | DCM, 40 °C | 85 |
| 2-TES-Pyridine | 4-CF₃-benzoyl fluoride | CsF (30%) | MeCN, 80 °C | 98 |
| 2-TES-Pyridine | Febuxostat fluoride | CsF (30%) | MeCN, 80 °C | 80 |
| 2-TES-Nicotine | Hydrocinnamoyl fluoride | CsF (30%) | MeCN, 80 °C | 83 |
Experimental Workflow and Mechanism
The process involves N-acylation, desilylation to form a key ylide intermediate, C-acylation, and final N-deacylation.
Figure 3: Workflow for the acylation of 2-(trialkylsilyl)pyridines.
Experimental Protocol 1: Spontaneous Acylation with Acyl Chloride[5]
Materials:
-
2-(Trimethylsilyl)pyridine (2-TMS-Py)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous acetonitrile (optional, for solution-phase)
-
Standard workup and purification reagents
Procedure:
-
In a sealed vial, combine 2-(trimethylsilyl)pyridine (1.0 equiv.) and the acyl chloride (1.0 equiv.).
-
Heat the neat mixture at 60 °C for 24 hours. Alternatively, the reaction can be run in a solvent like acetonitrile at a concentration of ~1 M.
-
Monitor the reaction for the consumption of starting material via TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the crude mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure 2-pyridyl ketone.
Experimental Protocol 2: Fluoride-Catalyzed Acylation with Acyl Fluoride[5]
Materials:
-
2-(Triethylsilyl)pyridine (2-TES-Py) or other silyl-pyridine
-
Acyl fluoride
-
Cesium fluoride (CsF) or other fluoride source (e.g., TBAF, NBu₄Ph₃SiF₂)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the 2-(trialkylsilyl)pyridine (1.0 equiv.), the acyl fluoride (1.2 equiv.), and the fluoride catalyst (e.g., CsF, 0.3 equiv.).
-
Add anhydrous solvent (e.g., MeCN) via syringe.
-
Seal the vial and heat the mixture to 80 °C (for MeCN) or 40 °C (for DCM) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the target 2-pyridyl ketone.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. brainly.in [brainly.in]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cyclopentyl 2-Pyridyl Ketone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl 2-pyridyl ketone is a versatile heterocyclic ketone that holds potential as a scaffold and building block in medicinal chemistry. While extensive research on this specific molecule is emerging, its constituent moieties—the cyclopentyl group and the 2-acylpyridine core—are well-established pharmacophores. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve aqueous solubility.[1][2] The 2-acylpyridine functionality, in particular, has been explored for a range of biological activities.[3][4] The cyclopentyl group can enhance metabolic stability, increase potency, and provide conformational rigidity to a molecule.[5]
These application notes provide a framework for the synthesis, evaluation, and potential applications of this compound and its derivatives in drug discovery. The protocols and workflows are based on established methodologies for novel small molecule assessment.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is crucial for initial assessment, synthetic planning, and formulation development.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| CAS Number | 157592-43-3 |
| Appearance | No data available |
| Boiling Point | Not determined |
| LogP (calculated) | ~2.5 (estimated) |
| Synonyms | 2-Cyclopentanecarbonylpyridine |
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general method for the synthesis of this compound from 2-cyanopyridine and cyclopentylmagnesium bromide.[6]
Materials:
-
2-Cyanopyridine
-
Magnesium turnings
-
Cyclopentyl bromide
-
Anhydrous diethyl ether
-
Dry glassware
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve cyclopentyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by slow, dropwise addition of saturated aqueous ammonium chloride solution, followed by 1M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
-
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of novel this compound derivatives on a cancer cell line (e.g., HeLa or MCF-7).[7][8]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation Template:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | HeLa | Experimental Value |
| Derivative 2 | HeLa | Experimental Value |
| Doxorubicin | HeLa | Experimental Value |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against a bacterial strain.[9][10]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ampicillin)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 50 µL of sterile CAMHB to each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of a row.
-
Perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 37 °C for 16-20 hours.
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Data Presentation Template:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative 1 | S. aureus | Experimental Value |
| Derivative 2 | S. aureus | Experimental Value |
| Ampicillin | S. aureus | Experimental Value |
Protocol 4: Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to screen for kinase inhibitors by measuring ATP consumption.[11][12]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Include a no-kinase control and a no-compound control.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Higher luminescence indicates less ATP consumption and therefore, greater kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Data Presentation Template:
| Compound | Kinase Target | IC₅₀ (nM) |
| Derivative 1 | Kinase X | Experimental Value |
| Derivative 2 | Kinase X | Experimental Value |
| Staurosporine | Kinase X | Experimental Value |
Potential Signaling Pathway Modulation
Derivatives of this compound could potentially modulate various signaling pathways implicated in diseases like cancer. For instance, they could be designed as inhibitors of protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a hypothetical scenario where a derivative acts as a kinase inhibitor in a cancer-related pathway.
Conclusion
While direct biological activity data for this compound is limited in the public domain, its structural components suggest significant potential for medicinal chemistry applications. The 2-acylpyridine core provides a versatile platform for chemical modification, and the cyclopentyl group can be leveraged to optimize pharmacokinetic and pharmacodynamic properties. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the therapeutic potential of this and related scaffolds in the development of novel drugs. Further investigation through synthesis and rigorous biological screening is warranted to uncover the medicinal value of this class of compounds.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives | Semantic Scholar [semanticscholar.org]
- 4. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of Cyclopentyl 2-Pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical and fine chemical industries. The resulting chiral pyridylmethanols are key structural motifs in a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of cyclopentyl 2-pyridyl ketone to produce cyclopentyl(pyridin-2-yl)methanol. The protocols described herein focus on asymmetric hydrogenation to yield enantiomerically enriched products, a critical consideration in drug development.
Reaction Overview
The reduction of this compound to cyclopentyl(pyridin-2-yl)methanol can be achieved through catalytic hydrogenation, employing either homogeneous or heterogeneous catalysts. For the synthesis of chiral alcohols, asymmetric hydrogenation using chiral catalysts is the preferred method. This reaction involves the addition of a hydrogen molecule across the carbonyl double bond.
General Reaction Scheme:
Figure 1: General scheme for the catalytic hydrogenation of this compound.
Catalytic Systems
Several transition metal catalysts, including those based on Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru), have proven effective for the asymmetric hydrogenation of 2-pyridyl ketones. The choice of catalyst and chiral ligand is crucial for achieving high conversion and enantioselectivity.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts, particularly those with chiral ligands, are highly efficient for the asymmetric hydrogenation of 2-pyridyl ketones.[1][2] The Ir-f-phamidol catalyst system has demonstrated exceptional enantioselectivity for a range of 2-pyridyl ketones.[1]
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium catalysts, such as those employing the BINAPINE ligand, have also been successfully used for the asymmetric hydrogenation of 2-pyridyl ketones, affording high enantiomeric excesses under mild conditions.[3][4]
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes are another class of effective catalysts for this transformation. They have been utilized in both direct and transfer hydrogenation processes.
Quantitative Data Summary
While specific data for the catalytic hydrogenation of this compound is not extensively reported, the following table summarizes representative data for the closely related cyclohexyl 2-pyridyl ketone using an Iridium-f-phamidol catalyst.[1] This data provides a strong indication of the expected performance for the cyclopentyl analogue.
| Entry | Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ir-f-phamidol | Cyclohexyl 2-pyridyl ketone | i-PrOH | 50 | RT | 10 | >99 | >99 |
Table 1: Representative data for the asymmetric hydrogenation of a cyclic alkyl 2-pyridyl ketone.[1]
Experimental Protocols
The following are generalized experimental protocols for the asymmetric hydrogenation of this compound based on established methods for similar substrates.[1]
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
Materials:
-
This compound
-
[Ir(COD)Cl]₂
-
f-phamidol ligand
-
Isopropanol (i-PrOH), anhydrous and degassed
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk flask and standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (0.004 mmol, 0.01 equiv.) and f-phamidol (0.0084 mmol, 0.021 equiv.) to a dry Schlenk flask.
-
Add degassed isopropanol (0.4 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
To a vial equipped with a stirring bar, add this compound (0.4 mmol, 1.0 equiv.).
-
Add the prepared catalyst solution to the vial.
-
Place the vial inside an autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture at room temperature for 10 hours.
-
-
Work-up and Analysis:
-
Carefully vent the autoclave.
-
Remove the reaction vial.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The yield and enantiomeric excess of the product, cyclopentyl(pyridin-2-yl)methanol, should be determined by ¹H NMR and chiral HPLC analysis, respectively.
-
Figure 2: Experimental workflow for Ir-catalyzed asymmetric hydrogenation.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation (General Procedure)
Materials:
-
This compound
-
[Rh(COD)Binapine]BF₄
-
Methanol (MeOH), anhydrous and degassed
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a glovebox, add this compound (0.2 mmol) and [Rh(COD)Binapine]BF₄ (1 mol%) to a vial.
-
Add degassed methanol (2 mL).
-
Place the vial in a high-pressure reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for the specified time.
-
-
Work-up and Analysis:
-
Follow the work-up and analysis steps as described in Protocol 1.
-
Troubleshooting
-
Low Conversion:
-
Ensure the system is free of leaks and the hydrogen pressure is maintained.
-
Use anhydrous and degassed solvents to avoid catalyst deactivation.
-
The substrate purity is crucial; impurities can poison the catalyst.
-
Consider increasing catalyst loading, temperature, or hydrogen pressure.
-
-
Low Enantioselectivity:
-
The choice of chiral ligand is critical and may need to be optimized for the specific substrate.
-
The solvent can significantly impact enantioselectivity; screening different solvents may be beneficial.
-
Reaction temperature can also influence the enantiomeric excess.
-
Safety Precautions
-
Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated fume hood.
-
High-pressure reactions must be conducted behind a blast shield.
-
All personnel should be properly trained in handling high-pressure equipment and flammable gases.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
Application Notes and Protocols for the Derivatization of the Carbonyl Group in Cyclopentyl 2-Pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the carbonyl group in cyclopentyl 2-pyridyl ketone. This versatile ketone is a valuable building block in medicinal chemistry and drug development, and the ability to selectively modify its carbonyl group opens up avenues for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The following sections detail key reactions, including reduction to a secondary alcohol, reductive amination to form substituted amines, the Wittig reaction for alkene synthesis, and the Baeyer-Villiger oxidation to produce an ester.
I. Overview of Carbonyl Derivatization Reactions
The carbonyl group of this compound is a hub of reactivity, susceptible to nucleophilic attack and oxidation. This allows for a variety of chemical transformations to introduce new functional groups and build molecular complexity. The primary reactions covered in these notes are:
-
Reduction to Alcohol: Conversion of the ketone to a secondary alcohol.
-
Reductive Amination: Formation of a new carbon-nitrogen bond to create secondary or tertiary amines.
-
Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond.
-
Baeyer-Villiger Oxidation: Insertion of an oxygen atom adjacent to the carbonyl group to form an ester.
These reactions provide access to key structural motifs commonly found in pharmacologically active molecules.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for the derivatization reactions of this compound and its close analogs. This data is compiled from literature sources for similar substrates and provides expected outcomes for the detailed protocols that follow.
Table 1: Reduction of Ketones to Alcohols
| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| This compound | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 1-2 h | Cyclopentyl(pyridin-2-yl)methanol | >90 (estimated) |
| 3-Acetylpyridine | Dicyclopentylzinc | Toluene | RT | 24 h | (S)-1-(pyridin-3-yl)ethanol | 92 |
Table 2: Reductive Amination of Ketones
| Ketone Substrate | Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Cyclopentanone | n-Butylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane | RT | 12-24 | N-Butylcyclopentylamine | 85-95 | | General Ketones | Primary/Secondary Amine | H₂/Pd Catalyst | Various | Various | Various | N-Substituted Amine | High |
Table 3: Wittig Reaction of Ketones
| Ketone Substrate | Wittig Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Cyclopentyl Phenyl Ketone | Methyltriphenylphosphonium Bromide | n-Butyllithium | THF | RT | 12-24 | (Cyclopentylidenemethyl)benzene | 70-85 |
Table 4: Baeyer-Villiger Oxidation of Ketones
| Ketone Substrate | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| This compound | m-CPBA | Dichloromethane | RT | 12-24 | 2-Pyridyl cyclopentanecarboxylate | High (estimated) |
| Unsymmetrical Ketones | Peroxyacids | Various | Various | Various | Ester/Lactone | Generally High |
III. Experimental Protocols
This section provides detailed, step-by-step procedures for the key derivatization reactions of this compound. Safety precautions should be observed, and all reactions should be performed in a well-ventilated fume hood.
Protocol 1: Reduction of this compound to Cyclopentyl(pyridin-2-yl)methanol
This protocol describes the reduction of the carbonyl group to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq.) to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of this compound with a Primary Amine
This protocol details the synthesis of a secondary amine via reductive amination using sodium triacetoxyborohydride.[2][3]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous 1,2-dichloroethane (approx. 10 mL per mmol of ketone).
-
Add the primary amine (1.1 eq.) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by flash column chromatography.
Protocol 3: Wittig Reaction of this compound
This protocol describes the conversion of the ketone to an alkene using a phosphorus ylide, adapted from a procedure for a similar ketone.[4][5][6]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq.)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexanes or petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flasks
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
Procedure: Part 1: Ylide Preparation
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (40 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe. A color change to deep yellow or orange indicates ylide formation.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
Part 2: Wittig Reaction
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF (20 mL).
-
Slowly add the ketone solution to the ylide solution at room temperature via cannula or syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Part 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the byproduct, triturate the crude residue with cold hexanes or petroleum ether and filter.
-
Further purify the product by flash column chromatography on silica gel.
Protocol 4: Baeyer-Villiger Oxidation of this compound
This protocol outlines the oxidation of the ketone to an ester using meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9][10][11] The regioselectivity of the reaction is determined by the migratory aptitude of the adjacent groups. For this compound, the cyclopentyl group has a higher migratory aptitude than the 2-pyridyl group.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (30 mL).
-
Add m-CPBA (1.2 eq.) to the solution in portions at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (20 mL) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester, 2-pyridyl cyclopentanecarboxylate, by flash column chromatography.
IV. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and experimental workflows described in this document.
Caption: Key derivatization pathways of this compound.
Caption: Experimental workflow for reductive amination.
Caption: Experimental workflow for the Wittig reaction.
References
- 1. CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclopentyl 2-Pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing cyclopentyl 2-pyridyl ketone as a key starting material. The methodologies outlined herein are grounded in established multi-component and cyclocondensation reactions, offering pathways to diverse and potentially bioactive molecular scaffolds.
Introduction
This compound is a versatile building block in heterocyclic synthesis. Its constituent pyridine ring offers opportunities for hydrogen bonding and metal coordination, while the cyclopentyl group can enhance lipophilicity and modulate pharmacological properties. The ketone functionality serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document focuses on its application in the synthesis of pyridopyrimidines, thieno[2,3-b]pyridines, and pyrazoles, classes of compounds with significant interest in medicinal chemistry.
Synthesis of Fused Pyridopyrimidines
Pyridopyrimidines are a class of bicyclic heterocycles present in numerous therapeutic agents, including the CDK4/6 inhibitor Palbociclib. A common strategy for their synthesis involves the initial construction of a substituted 2-aminopyridine ring followed by annulation of the pyrimidine ring.
Application Note:
The synthesis of a key intermediate, a substituted 2-amino-3-cyanopyridine, can be achieved through a one-pot, four-component reaction involving this compound, an active methylene nitrile (e.g., malononitrile), an aromatic aldehyde, and ammonium acetate. This multicomponent approach offers high atom economy and allows for the rapid generation of molecular diversity. The resulting 2-aminopyridine can then be cyclized with a suitable one-carbon synthon, such as formamide or guanidine, to afford the final pyridopyrimidine scaffold.
Experimental Protocol: Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol is adapted from general methods for the synthesis of 2-amino-3-cyanopyridines.[1][2][3][4]
Reaction:
Caption: One-pot synthesis of a 2-amino-3-cyanopyridine derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 7-10 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid residue with a small amount of cold ethanol and collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Data Summary:
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Reactant 3 (Nitrile) | Catalyst/Reagent | Conditions | Product Yield (%) | Reference |
| This compound | Aromatic Aldehyde | Malononitrile | Ammonium Acetate | Microwave, Solvent-free, 7-9 min | 72-86 (estimated) | [3] |
| Acetophenone | Aromatic Aldehyde | Malononitrile | Ammonium Acetate | TBBDA or PBBS, 100 °C | 85-96 | [4] |
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities. The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes, which can serve as precursors to thieno[2,3-b]pyridines.
Application Note:
The Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound can be employed in this reaction to generate a 2-amino-3-cyanothiophene intermediate. Subsequent intramolecular cyclization, often under acidic conditions, can lead to the formation of the fused thieno[2,3-b]pyridine ring system.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol is based on the general principles of the Gewald reaction.[5][6][7]
Reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Characterization of Cyclopentyl 2-Pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Cyclopentyl 2-Pyridyl Ketone, a key intermediate in medicinal chemistry and drug development. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Physicochemical Properties
This compound is a bicyclic aromatic ketone. A summary of its key physical and chemical properties is essential for its proper handling and analysis.
| Property | Value | Reference |
| CAS Number | 157592-43-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Appearance | Not specified, likely a clear liquid or low-melting solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of organic molecules. The following methods are recommended for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring environments.
¹³C NMR (Carbon NMR): This technique identifies the different types of carbon atoms in the molecule.
Expected NMR Data:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.65 | dd |
| 8.01 | dt |
| 7.80 | td |
| 7.42 | ddd |
| 3.85 | quintet |
| 1.95 - 1.60 | m |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorption will be the carbonyl (C=O) stretch. Saturated aliphatic ketones typically show a strong C=O absorption between 1705 and 1725 cm⁻¹[3]. The conjugation with the pyridine ring is expected to lower this frequency.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2960, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1580, 1470 | Medium | C=C and C=N stretch (pyridyl ring) |
| ~1450 | Medium | CH₂ bend (cyclopentyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 175 | 40 | [M]⁺ (Molecular Ion) |
| 146 | 25 | [M - C₂H₅]⁺ |
| 120 | 10 | [M - C₄H₇]⁺ |
| 106 | 100 | [C₅H₄NCO]⁺ (Pyridyl carbonyl fragment) |
| 78 | 55 | [C₅H₄N]⁺ (Pyridyl fragment) |
| 69 | 30 | [C₅H₉]⁺ (Cyclopentyl fragment) |
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of a compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile and thermally stable compounds.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Gradient | Start at 30% Acetonitrile, ramp to 95% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes (dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. It is well-suited for the analysis of this compound.
Typical GC-MS Parameters:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
| Expected Retention Time | ~ 10.2 minutes (dependent on exact conditions) |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: HPLC Sample Preparation and Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Injection: Inject 10 µL of the working solution into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity.
Protocol 4: GC-MS Sample Preparation and Analysis
-
Sample Solution: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time. Analyze the mass spectrum of the corresponding peak to confirm the molecular weight and fragmentation pattern.
Visualizations
Caption: Workflow for the synthesis, purification, and analytical characterization.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
References
Application Notes and Protocols for the Analysis of Cyclopentyl 2-Pyridyl Ketone by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of cyclopentyl 2-pyridyl ketone using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Given the absence of published experimental spectra for this specific compound, this guide offers predicted spectral data based on analogous structures, alongside generalized yet comprehensive protocols for data acquisition and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected mass spectrometry fragmentation pattern for this compound. These predictions are derived from established chemical shift values for 2-acylpyridines and monosubstituted cyclopentanes, as well as known fragmentation behaviors of pyridyl and cyclic ketones.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6' (Pyridine) | 8.6 - 8.8 | dd | ~4.8, 1.0 |
| H-4' (Pyridine) | 7.8 - 8.0 | td | ~7.7, 1.8 |
| H-3' (Pyridine) | 7.9 - 8.1 | d | ~7.8 |
| H-5' (Pyridine) | 7.4 - 7.6 | ddd | ~7.5, 4.8, 1.2 |
| H-1 (Cyclopentyl) | 3.5 - 3.7 | p | ~8.5 |
| H-2, H-5 (Cyclopentyl) | 1.8 - 2.0 | m | |
| H-3, H-4 (Cyclopentyl) | 1.6 - 1.8 | m |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 200 - 205 |
| C-2' (Pyridine) | 152 - 154 |
| C-6' (Pyridine) | 148 - 150 |
| C-4' (Pyridine) | 136 - 138 |
| C-3' (Pyridine) | 126 - 128 |
| C-5' (Pyridine) | 121 - 123 |
| C-1 (Cyclopentyl) | 45 - 50 |
| C-2, C-5 (Cyclopentyl) | 28 - 32 |
| C-3, C-4 (Cyclopentyl) | 25 - 28 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 175 | [M]⁺• (Molecular Ion) | - |
| 146 | [M - C₂H₅]⁺ | α-cleavage in the cyclopentyl ring |
| 120 | [C₅H₄NCO]⁺ | Cleavage of the cyclopentyl-carbonyl bond |
| 106 | [C₅H₄N-CH=OH]⁺• | McLafferty rearrangement |
| 78 | [C₅H₄N]⁺ | Cleavage of the carbonyl-pyridine bond |
| 69 | [C₅H₉]⁺ | Cleavage of the carbonyl-cyclopentyl bond |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for a small organic molecule like this compound. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy Protocol
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. ¹H NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
2.1.3. ¹³C NMR Data Acquisition
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer used) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing:
-
Apply a line broadening of 1.0 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry Protocol (Electron Ionization)
2.2.1. Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).
2.2.2. Data Acquisition
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Inlet System (if using GC):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Inlet System (if using Direct Insertion Probe):
-
Ramp the probe temperature from 50 °C to 250 °C.
-
2.2.3. Data Analysis
-
Identify the molecular ion peak ([M]⁺•).
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.[5][6]
-
Compare the observed spectrum with predicted fragmentation patterns and spectral libraries.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by NMR and mass spectrometry.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application of Cyclopentyl 2-Pyridyl Ketone in Materials Science: A Review of Current Research
This document aims to provide a contextual overview of related research areas where similar molecular motifs are employed, which may suggest potential, yet currently unexplored, avenues for the application of cyclopentyl 2-pyridyl ketone. The information presented is based on analogous compounds and general principles in materials science.
Potential as a Ligand for Metal Complexes in Functional Materials
The pyridyl ketone moiety is a well-established functional group for the coordination of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as a bidentate ligand, forming stable complexes with a variety of transition metals. These metal complexes often exhibit interesting photophysical, electronic, and catalytic properties.
For instance, di-2-pyridyl ketone, a structurally related compound, has been extensively studied as a versatile ligand in coordination chemistry.[1][2] Its metal complexes have found applications in catalysis and as building blocks for supramolecular structures.[1][2] While no direct studies on this compound-based metal complexes for materials science were identified, it is conceivable that its coordination compounds could be investigated for applications such as:
-
Luminescent Materials: Metal complexes containing organic ligands can exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The cyclopentyl group might influence the solubility and solid-state packing of such complexes, which are crucial parameters for device fabrication.
-
Catalysis: Pyridyl-based ligands are common in homogeneous and heterogeneous catalysis. Metal complexes of this compound could potentially be explored as catalysts for various organic transformations.
-
Magnetic Materials: The arrangement of metal ions directed by ligands can lead to interesting magnetic properties, including single-molecule magnet behavior.
Incorporation into Functional Polymers
The ketone and pyridyl functionalities in this compound offer potential anchor points for its incorporation into polymer chains, either as a pendant group or as part of the polymer backbone. Functional polymers with specific chemical moieties can exhibit tailored properties for a range of applications.[3][4]
Potential Polymer Architectures:
-
Side-Chain Functionalization: The this compound could be attached as a side group to a polymer backbone. This could be achieved by polymerizing a monomer that already contains the this compound unit or by post-polymerization modification of a reactive polymer. Such functionalization could impart specific properties to the polymer, such as metal-ion binding capabilities or altered solubility.
-
Main-Chain Incorporation: While more synthetically challenging, it might be possible to incorporate the this compound moiety into the main chain of a polymer, for example, through polycondensation reactions. This would significantly influence the polymer's thermal and mechanical properties.
Hypothetical Experimental Workflow for Polymer Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of a functional polymer incorporating this compound as a side chain.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Scaling Up Cyclopentyl 2-Pyridyl Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl 2-pyridyl ketone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The synthesis of this ketone often involves the reaction of a cyclopentyl-based organometallic reagent with a 2-substituted pyridine derivative. Scaling up this synthesis from laboratory to pilot or industrial scale requires careful consideration of reaction conditions, safety, and purification methods to ensure efficiency, reproducibility, and high purity of the final product. The most common and scalable method for this synthesis is the Grignard reaction, which involves the addition of a cyclopentylmagnesium halide to a 2-cyanopyridine or a related 2-acylpyridine precursor.[1][2][3][4]
Synthesis Pathways
The primary method for synthesizing this compound on a larger scale is the Grignard reaction. This involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide or chloride) with 2-cyanopyridine.[2][5][6] An alternative, though less common, approach involves the reaction of 2-lithiopyridine with a cyclopentyl ester.[7][8]
Primary Pathway: Grignard Reaction
The Grignard reaction is a robust and well-established method for carbon-carbon bond formation.[1] In the context of this compound synthesis, the reaction proceeds via the nucleophilic attack of the cyclopentyl Grignard reagent on the electrophilic carbon of the nitrile group in 2-cyanopyridine, forming an imine-magnesium complex.[9] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[9]
Diagram 1: Grignard synthesis of this compound.
Experimental Protocols
Protocol 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
This protocol is adapted from standard Grignard reagent preparation procedures.[1][4]
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for activation)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
Procedure:
-
Assemble the dry glassware and flush the system with an inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium surface.[1]
-
Add a small portion of anhydrous ether or THF to cover the magnesium.
-
Dissolve cyclopentyl bromide (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.
-
Add a small amount of the cyclopentyl bromide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. Gentle warming may be necessary to start the reaction.[1]
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]
Protocol 2: Synthesis of this compound
This protocol is based on the reaction of a Grignard reagent with a nitrile.[2][6][9]
Materials:
-
Freshly prepared cyclopentylmagnesium bromide solution
-
2-Cyanopyridine
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid (e.g., 1 M HCl) or saturated aqueous ammonium chloride
Equipment:
-
Reaction flask with the prepared Grignard reagent
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice-water bath.
-
Dissolve 2-cyanopyridine (0.95 equivalents) in a minimal amount of anhydrous ether or THF and add this solution to the dropping funnel.
-
Add the 2-cyanopyridine solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine-magnesium complex.[1][9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Diagram 2: Experimental workflow for the synthesis and purification.
Data Presentation
| Parameter | Laboratory Scale | Pilot/Industrial Scale Consideration | Reference |
| Reactants | Cyclopentyl bromide, Magnesium, 2-Cyanopyridine | Ensure high purity of starting materials. | [6],[9] |
| Solvent | Anhydrous Diethyl Ether or THF | Consider solvent exchange to a higher boiling point solvent like toluene for improved safety and temperature control. | [9] |
| Stoichiometry | ~1.2 eq. Mg, 1.0 eq. Cyclopentyl bromide, 0.95 eq. 2-Cyanopyridine | A molar excess of the Grignard reagent (e.g., 2:1) can drive the reaction to completion. | [9] |
| Temperature | 0°C to room temperature | Implement robust cooling systems to manage the exothermic nature of the Grignard reaction. | |
| Workup | Aqueous HCl or NH₄Cl | Careful, controlled addition of the quenching agent is crucial to manage heat and potential gas evolution. | [1] |
| Purification | Column Chromatography, Distillation | Vacuum distillation is generally preferred for larger quantities. | [6] |
| Typical Yield | 60-80% | Optimized industrial processes can achieve yields of up to ~90% with high purity. | [9] |
Safety and Scaling Considerations
-
Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.[4] Scaling up requires stringent procedures to maintain an inert and dry environment.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with 2-cyanopyridine are exothermic. On a large scale, this heat generation must be carefully managed with appropriate cooling systems to prevent runaway reactions.
-
Solvent Choice: While diethyl ether is a common laboratory solvent for Grignard reactions, its high volatility and flammability pose significant risks on a larger scale. Tetrahydrofuran (THF) is a suitable alternative. For industrial applications, a solvent exchange to a higher-boiling solvent like toluene may be performed to allow for higher reaction temperatures and safer handling.[9]
-
Reagent Addition: The dropwise addition of reagents is critical for controlling the reaction rate and temperature. On a larger scale, this requires calibrated pumps and monitoring systems.
-
Quenching: The hydrolysis step is also exothermic and can release flammable gases if not performed carefully. The reaction mixture should be cooled, and the quenching solution should be added slowly and with vigorous stirring.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]
- 6. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Cyclopentyl 2-Pyridyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude cyclopentyl 2-pyridyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound include:
-
Column Chromatography: Highly effective for separating the target compound from a wide range of impurities.
-
Recrystallization: Suitable if the crude product is a solid and a suitable solvent can be found.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities due to the basic nature of the pyridine ring.[1][2]
-
Distillation: Can be employed if the ketone is a liquid and has a significantly different boiling point from its impurities.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities largely depend on the synthetic method used. If a Grignard reaction between a cyclopentyl Grignard reagent and a 2-acylpyridine derivative was employed, potential impurities include:
-
Unreacted starting materials (e.g., 2-cyanopyridine, cyclopentylmagnesium bromide).
-
Byproducts from the Grignard reaction, such as biphenyl-type compounds from coupling of the Grignard reagent.
-
Hydrolysis products of the Grignard reagent.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before a filtration step in recrystallization.[5]
Q4: My purified product is an oil, but I expect a solid. What should I do?
A4: If your this compound is an oil after purification, consider the following:
-
Residual Solvent: The oil may contain residual solvent from chromatography. Attempt to remove it under high vacuum, possibly with gentle heating.
-
Persistent Impurities: The presence of impurities can lower the melting point of a compound. Analyze a small sample by TLC, GC, or NMR to assess purity. A second purification step may be necessary.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation of spots. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Product Elutes Too Quickly (Low Retention) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have decomposed on the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent to mitigate acidity.[6] | |
| Streaking or Tailing of the Product Band | Interactions between the basic pyridine nitrogen and acidic silica gel. | Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the silica surface.[6] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading, or use a dry loading technique.[7] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product Does Not Crystallize Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then cool again. |
| The solution is not saturated enough. | Reduce the volume of the solvent. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] | |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then try to cool it more slowly. Seeding with a small crystal of the pure product can also help. | |
| Low Recovery of Purified Product | The product is too soluble in the cold solvent. | Use a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling too quickly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for pyridyl ketones is a mixture of hexanes and ethyl acetate. An Rf value of 0.2-0.3 for the product is often ideal for good separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better band sharpness, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[7]
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity (gradient elution) by increasing the percentage of ethyl acetate to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the ketone when hot but not when cold.[8] Common solvents for ketones and pyridines include ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexanes or water.[9][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[1]
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH solution) until the solution is basic, which will deprotonate the ketone and cause it to precipitate or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Quantitative Data
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System | Polarity | Notes |
| Hexanes / Ethyl Acetate (Gradient) | Low to Medium | A standard and often effective system for ketones. |
| Dichloromethane / Methanol (Gradient) | Medium to High | Useful for more polar products or impurities. |
| Toluene / Ethyl Acetate (Gradient) | Low to Medium | Offers different selectivity compared to alkane-based systems. |
Table 2: Common Solvents for Recrystallization of Ketones and Pyridines
| Solvent | Suitability | Notes |
| Ethanol/Water | Good | A common mixture for inducing crystallization. |
| Isopropanol | Good | Often a good single solvent for recrystallization. |
| Acetone/Hexanes | Good | A versatile mixture for a range of polarities. |
| Ethyl Acetate/Hexanes | Good | Another common and effective solvent pair. |
| Toluene | Possible | Can be effective but may lead to oiling out. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of Cyclopentyl 2-Pyridyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentyl 2-pyridyl ketone. The information focuses on the common synthetic route involving the Grignard reaction between a cyclopentylmagnesium halide and a 2-substituted pyridine, typically 2-cyanopyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent (Cyclopentylmagnesium Bromide/Chloride) | 1. Wet glassware or solvent: Grignard reagents are highly reactive with protic solvents like water. 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing the reaction. 3. Impure alkyl halide: The cyclopentyl bromide or chloride may contain impurities. | 1. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Activate the magnesium turnings by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 3. Use freshly distilled cyclopentyl halide. |
| Low Yield of this compound | 1. Low concentration of the Grignard reagent. 2. Side reaction with the solvent (e.g., THF cleavage at high temperatures). 3. Incomplete hydrolysis of the intermediate imine. 4. Formation of Wurtz coupling byproduct (bicyclopentyl). [1][2] | 1. Titrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly. 2. Maintain a gentle reflux during Grignard formation and avoid prolonged heating at high temperatures. 3. Ensure acidic workup is performed correctly to hydrolyze the magnesium salt of the imine. Monitor the hydrolysis by TLC. 4. Add the cyclopentyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize coupling. |
| Presence of Bicyclopentyl as a Major Byproduct | Wurtz-Fittig coupling: A significant side reaction during the formation of the Grignard reagent.[1][2][3][4][5] | Employ a continuous process for Grignard reagent formation to improve selectivity. Alternatively, use a high concentration of magnesium and slow addition of the alkyl halide. [1][2] |
| Formation of an Unexpected Alcohol Byproduct | If using a pyridine-N-oxide as a starting material, over-addition of the Grignard reagent can occur. | Carefully control the stoichiometry of the Grignard reagent and the reaction temperature. Add the Grignard reagent dropwise to the pyridine-N-oxide solution at a low temperature. |
| Difficulty in Product Purification | The basic nature of the pyridine ring can cause tailing on silica gel chromatography. The product may be an oil that is difficult to crystallize. | When using column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. If the product is an oil, consider purification by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Grignard reaction, where cyclopentylmagnesium bromide or chloride is reacted with 2-cyanopyridine. This is followed by an acidic workup to hydrolyze the intermediate imine to the desired ketone.[6][7][8]
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The main side reactions include:
-
Wurtz-Fittig Coupling: During the formation of the Grignard reagent, the reaction of the organomagnesium compound with the starting alkyl halide can lead to the formation of bicyclopentyl.[1][2][3][4][5]
-
Reaction with Water: Grignard reagents are extremely sensitive to moisture, which will quench the reagent and reduce the yield.
-
1,4-Addition to the Pyridine Ring: While less common with nitriles, there is a possibility of the Grignard reagent adding to the 4-position of the pyridine ring, especially if the 2-position is sterically hindered or if the reaction conditions are altered.[9][10][11][12][13]
Q3: How can I minimize the formation of the bicyclopentyl byproduct?
A3: To minimize Wurtz coupling, it is recommended to add the cyclopentyl halide slowly to a well-stirred suspension of magnesium. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent over the coupling product.[5] Continuous flow reaction setups have also been shown to significantly reduce this side reaction.[1][2]
Q4: What is the role of the acidic workup, and what are the optimal conditions?
A4: The Grignard reagent adds to the nitrile to form a magnesium salt of an imine. The acidic workup serves to protonate and then hydrolyze this intermediate to the final ketone product.[14][15] A common procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at a low temperature (e.g., 0 °C).
Q5: Can I use other 2-substituted pyridines besides 2-cyanopyridine?
A5: Yes, other electrophilic 2-substituted pyridines can be used. For example, reacting the Grignard reagent with pyridine-2-carboxylic acid esters is a possibility, but this can lead to the formation of a tertiary alcohol due to the addition of two equivalents of the Grignard reagent. The use of Weinreb amides (N-methoxy-N-methylamides) of pyridine-2-carboxylic acid can prevent this over-addition and yield the ketone.
Experimental Protocols
Synthesis of Cyclopentylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous ether or THF to cover the magnesium.
-
Dissolve cyclopentyl bromide in anhydrous ether or THF and add a small amount to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.
Synthesis of this compound
Materials:
-
Cyclopentylmagnesium bromide solution
-
2-Cyanopyridine
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine in anhydrous ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (with 0.1-1% triethylamine in the eluent) or by vacuum distillation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. Wurtz Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. forums.studentdoctor.net [forums.studentdoctor.net]
- 14. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Pyridyl Ketone Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridyl ketone formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridyl ketones.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired pyridyl ketone. What are the potential causes and how can I troubleshoot this?
A: Low yields in pyridyl ketone synthesis can stem from several factors, from the quality of starting materials to the reaction conditions. Here is a systematic approach to identify and resolve these issues:
-
Purity of Starting Materials: The purity of the reagents is crucial.[1] Impurities can lead to side reactions and significantly lower the yield.
-
Recommendation: Ensure the purification of your starting materials before use. For instance, in a Kröhnke synthesis, α-pyridinium methyl ketone salts can be recrystallized, and α,β-unsaturated carbonyl compounds can be purified by recrystallization or column chromatography.[1]
-
-
Suboptimal Reaction Conditions: The reaction parameters may not be optimal for your specific substrates.
-
Recommendation: A systematic optimization of reaction conditions should be considered.[1]
-
Temperature: Reaction temperatures often need to be carefully controlled. For example, in the Kröhnke synthesis, temperatures generally do not exceed 140°C.[1][2] It is advisable to screen a range of temperatures to find the optimal condition for your specific reaction.[1]
-
Reaction Time: Prolonged reaction times can sometimes lead to product decomposition.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For the Kröhnke synthesis, glacial acetic acid and methanol are commonly used.[1][2] However, aqueous or solvent-free conditions have also been reported to give excellent yields.[1]
-
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyridyl ketone synthesis.
Problem 2: Product Purification Challenges
Q: I am having difficulty purifying my pyridyl ketone product. What are some effective strategies?
A: The basic nature of the pyridine ring can sometimes complicate purification. Here are some common techniques:
-
Acid-Base Extraction: This method is effective for separating basic pyridine compounds from non-basic impurities.[3] The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the pyridine, which then moves to the aqueous layer.[3] After separating the layers, the aqueous layer can be basified, and the pure product re-extracted with an organic solvent.[3]
-
Column Chromatography: This is a versatile purification method. However, the basicity of pyridines can cause tailing on silica gel.[3] This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[3]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[3]
Problem 3: Exothermic and Difficult to Control Reactions
Q: My reaction is highly exothermic and difficult to control. How can I manage this?
A: Uncontrolled exothermic reactions can be a safety hazard and lead to the formation of degradation products.[3] To manage this, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[3]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low reaction temperature.[3]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[3]
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for pyridyl ketone synthesis?
A1: Yields can vary significantly depending on the chosen synthetic route and substrates. For the Kröhnke pyridine synthesis, yields are generally moderate to high, often exceeding 60% and sometimes reaching over 90% under optimized conditions.[1]
Q2: What are the most common solvents used for pyridyl ketone synthesis?
A2: For the Kröhnke synthesis, glacial acetic acid and methanol are the most common solvents.[1][2] However, reactions can also be performed under aqueous or solvent-free conditions.[1] For syntheses involving organometallic reagents, anhydrous ethereal solvents like tetrahydrofuran (THF) are typically used.[4]
Q3: What is the role of ammonium acetate in the Kröhnke synthesis?
A3: Ammonium acetate serves as the nitrogen source for the formation of the pyridine ring.[1] It provides the ammonia required for the cyclization step.[1]
Q4: Are there modern alternatives to traditional batch synthesis for preparing pyridyl ketones?
A4: Yes, continuous flow synthesis has emerged as a practical and rapid method for synthesizing 2-pyridyl ketone libraries.[5][6] This technique often allows for better control over reaction parameters, shorter reaction times, and can be safer, especially when using pyrophoric reagents.[5][6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Kröhnke Pyridine Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Solvent | Glacial Acetic Acid | Methanol | Solvent-free | [1][2] |
| Nitrogen Source | Ammonium Acetate | Ammonium Acetate | Ammonium Acetate | [1] |
| Temperature | Reflux (~120°C) | Reflux | 120-130°C | [1] |
| Typical Time | 2-4 hours | Varies | 1-2 hours | [1] |
| Typical Yield | Moderate to High | Moderate to High | >90% (in some cases) | [1] |
Table 2: Overview of Different Synthetic Methods for Pyridyl Ketones
| Synthesis Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | References |
| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate | Glacial acetic acid or methanol, reflux | High yields, mild conditions | Limited to certain substitution patterns | [1][2] |
| Organometallic Addition | 2-bromopyridine, n-butyllithium, ester or acid chloride | Anhydrous THF, -78°C to room temp. | Versatile for 2-pyridyl ketones | Requires cryogenic temperatures, sensitive reagents | [4][5] |
| Continuous Flow | 2-bromopyridine, ester, organolithium reagent | Microreactor, short residence time | Rapid, safe, scalable | Requires specialized equipment | [5][6] |
| Acylation | Methylpyridine, acyl halide/anhydride, Lewis acid catalyst | Chlorinated solvents, room temp. | Direct acylation | Can have regioselectivity issues | [7] |
Experimental Protocols
Protocol 1: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid (10 mL)
-
Ice-water bath
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the α-pyridinium methyl ketone salt (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and glacial acetic acid (10 mL).[1]
-
Add ammonium acetate (10.0 mmol) to the mixture.[1]
-
Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-water to precipitate the product.[1]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Experimental Workflow for Kröhnke Synthesis
Caption: A step-by-step workflow for a typical Kröhnke pyridine synthesis.
Protocol 2: Synthesis of a 2-Pyridyl Ketone via Organometallic Addition
This protocol describes the synthesis of di-2-pyridyl ketone and should be performed under an inert atmosphere.[4]
Materials:
-
2-Bromopyridine (6.33 mmol)
-
n-Butyllithium (1.2 M in hexane, 5.3 mL)
-
Ethyl chloroformate (2.85 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-bromopyridine (6.33 mmol) in anhydrous THF (10 mL).[4]
-
Cool the solution to -78°C using a dry ice/acetone bath.[4]
-
Slowly add n-butyllithium (5.3 mL, 1.2 M in hexane) dropwise to the stirred solution.[4]
-
Stir the reaction mixture at -78°C for 1 hour.[4]
-
Add ethyl chloroformate (0.3 mL, 2.85 mmol) to the reaction mixture.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]
-
Quench the reaction by adding 5 mL of water.[4]
-
Extract the organic layer with dichloromethane (3 x 10 mL).[4]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (10 mL).[4]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the residue by column chromatography to obtain the desired product.[4]
Signaling Pathway for Organometallic Addition
Caption: Key transformations in the synthesis of 2-pyridyl ketones via organometallic addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1026584C - Preparation for pyridine methyl alkyl (aromatic) ketones - Google Patents [patents.google.com]
Technical Support Center: Purification of Cyclopentyl 2-Pyridyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cyclopentyl 2-pyridyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present in this compound are largely dependent on the synthetic route employed. Common synthesis pathways involve the reaction of a 2-pyridyl organometallic reagent with a cyclopentyl electrophile. Based on these methods, likely impurities include:
-
Unreacted Starting Materials:
-
2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine)
-
Cyclopentanecarbonyl chloride
-
Cyclopentyl cyanide
-
-
Reagent-Related Byproducts:
-
2,2'-Bipyridine: Formed from the coupling of 2-pyridyl organometallic intermediates.
-
Cyclopentane: From the quenching of cyclopentyl Grignard or organolithium reagents.
-
-
Side-Reaction Products:
-
1,2-dicyclopentylethane-1,2-dione: From the dimerization of cyclopentylcarbonyl radicals.
-
Cyclopentanol: If the reaction is not kept anhydrous.
-
A diagram illustrating a common synthetic pathway and the origin of potential impurities is provided below.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques.
-
HPLC: Excellent for quantifying the purity of the final product and for identifying non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point for method development.[1]
-
GC-MS: Ideal for identifying volatile impurities and byproducts from the synthesis.[1]
Q3: What is the expected purity of this compound after initial synthesis?
The purity of the crude product can vary significantly depending on the reaction conditions and work-up procedure. It is not uncommon for crude purities to be in the range of 80-95%.
Troubleshooting Guides
Recrystallization
Issue: Oiling out during cooling.
| Potential Cause | Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
| Inappropriate solvent system. | The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).[2] |
Issue: Poor recovery of the purified product.
| Potential Cause | Solution |
| Product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Too much solvent was used initially. | After filtering the crystals, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
Issue: No crystal formation upon cooling.
| Potential Cause | Solution |
| Solution is too dilute. | Evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again. |
| Supersaturation. | Try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound. |
Distillation
Issue: Product decomposition during distillation.
| Potential Cause | Solution |
| Distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of acidic or basic impurities. | Neutralize the crude product with a mild aqueous wash (e.g., sodium bicarbonate solution) before distillation. |
Issue: Incomplete separation of impurities.
| Potential Cause | Solution |
| Boiling points of the product and impurities are too close. | Use a fractional distillation column with a higher number of theoretical plates. |
| Azeotrope formation. | Consider a different purification technique, such as column chromatography or recrystallization. |
Column Chromatography
Issue: Poor separation of spots on the column.
| Potential Cause | Solution |
| Inappropriate eluent polarity. | If the spots are running too high (high Rf), decrease the polarity of the mobile phase. If they are stuck at the baseline (low Rf), increase the polarity. |
| Column is overloaded. | Use a larger column or load less crude material. |
Issue: Tailing of the product spot.
| Potential Cause | Solution |
| Interaction of the basic pyridine nitrogen with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. |
| Sample is not fully dissolved or contains insoluble material. | Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of the product from impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to pack, and then drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
A workflow for selecting a purification method is outlined below.
References
- 1. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material - Google Patents [patents.google.com]
"troubleshooting low yields in Grignard reactions with 2-cyanopyridine"
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Grignard reactions involving 2-cyanopyridine. This guide offers solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reactions with 2-cyanopyridine often challenging?
A1: The primary challenges arise from the structure of 2-cyanopyridine itself. The nitrogen atom in the pyridine ring is a Lewis basic site that can interact with the Grignard reagent (RMgX), which is a strong Lewis acid. This interaction can lead to side reactions and the deactivation of the Grignard reagent. Additionally, Grignard reagents are highly sensitive to moisture and atmospheric oxygen, requiring strictly anhydrous and inert reaction conditions.[1][2][3]
Q2: What are the most common side reactions that lead to low yields?
A2: Several side reactions can compete with the desired nucleophilic addition to the nitrile group:
-
Coordination: The pyridine nitrogen can coordinate to the magnesium center of the Grignard reagent, reducing its nucleophilicity.
-
Addition to the Pyridine Ring: The Grignard reagent can add to the C2 or C4 positions of the pyridine ring, which are electron-deficient.[4]
-
Enolization: If the Grignard reagent is sterically hindered and the resulting ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[2][5]
-
Wurtz Coupling: Homocoupling of the alkyl/aryl halide can occur, especially at higher concentrations and temperatures.[6]
-
Reaction with Impurities: Any trace amounts of water, oxygen, or other electrophilic impurities will consume the Grignard reagent.[3][7]
Q3: Can I use commercially available Grignard reagents?
A3: Yes, using commercially available Grignard reagents can be more reliable, especially for common reagents like ethylmagnesium bromide or phenylmagnesium bromide, as it eliminates variability in reagent preparation.[8] However, you must still ensure it is fresh and handled under strictly anhydrous and inert conditions.
Q4: Is it necessary to activate the magnesium turnings?
A4: Yes, activation is crucial. Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be removed to expose a fresh, reactive metal surface for the reaction to initiate.[2][8]
Troubleshooting Guides
Problem 1: Reaction Fails to Initiate or is Sluggish
Question: My Grignard reaction with 2-cyanopyridine is not starting, or the initiation is very slow. What should I do?
Answer: Failure to initiate is a common issue, primarily due to inactive magnesium or the presence of inhibitors.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | Mechanical Activation: In a dry, inert atmosphere, gently grind the magnesium turnings with a mortar and pestle. Chemical Activation: Add a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the organic halide.[2][6][8] |
| Presence of Moisture | Glassware: Rigorously dry all glassware in an oven (e.g., overnight at >120°C) or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] Solvent: Use anhydrous solvent. If the solvent has been previously opened, consider distilling it from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) under an inert atmosphere.[2] |
| Impure Starting Materials | Organic Halide: Ensure the organic halide is pure and dry. Distill if necessary. 2-Cyanopyridine: Ensure the 2-cyanopyridine is free of moisture and other impurities. |
| Low Reaction Temperature | While the subsequent reaction with 2-cyanopyridine is often performed at low temperatures, the formation of the Grignard reagent itself may require initial heating to initiate. Gentle warming with a heat gun can be applied locally to the flask. Once initiated, the reaction is typically exothermic. |
Problem 2: Low or No Product Formation After Grignard Reagent Addition
Question: I have successfully formed the Grignard reagent, but after adding 2-cyanopyridine, I am getting very low yields or no desired product. What could be the issue?
Answer: This often points to issues with the reaction conditions or competing side reactions involving the 2-cyanopyridine substrate.
| Potential Cause | Recommended Solution |
| Grignard Reagent Decomposition | The pyridine nitrogen can complex with the Grignard reagent, leading to its decomposition or deactivation. Add the Grignard reagent slowly to a cooled solution of 2-cyanopyridine to maintain a low concentration of the Grignard reagent.[9] |
| Side Reaction at the Pyridine Ring | The Grignard reagent can add to the pyridine ring itself. To favor addition to the nitrile, conduct the reaction at low temperatures (e.g., -78 °C to 0 °C).[10] |
| Formation of Magnesium Enolate | A bulky Grignard reagent can act as a base and deprotonate the α-position of the resulting ketone. Use a less sterically hindered Grignard reagent if possible.[2] |
| Insufficient Reaction Time or Temperature | After the initial low-temperature addition, allowing the reaction to slowly warm to room temperature and stir for several hours can sometimes improve yields. Monitor the reaction by TLC or another suitable method.[10] |
| Use of Lewis Acids | The addition of a Lewis acid, such as MgBr₂ or CeCl₃, can sometimes improve yields by coordinating to the pyridine nitrogen, thus preventing it from interfering with the Grignard reagent.[11][12] |
Problem 3: Formation of Significant Side Products
Question: My reaction produces the desired product, but also significant amounts of byproducts. How can I improve the selectivity?
Answer: The formation of side products is a clear indication of competing reaction pathways. Optimizing reaction parameters is key to enhancing selectivity.
| Side Product | Potential Cause | Recommended Solution |
| Biphenyl or Homocoupled Product | High local concentration of the organic halide during Grignard formation. | Add the organic halide solution slowly and at a rate that maintains a gentle reflux.[6][9] |
| 2,2'-Bipyridyl Species | Reaction of the Grignard reagent with unreacted 2-halopyridine (if used as a precursor). | Add the prepared Grignard reagent slowly to the 2-halopyridine solution at a low temperature.[9] |
| Reduced Product (Alcohol from Ketone) | Some Grignard reagents, especially those with β-hydrogens, can act as reducing agents. | This is an inherent property of some Grignard reagents. Consider using an organolithium reagent as an alternative if reduction is a major issue. |
| Aldol Condensation Products | The Grignard reagent deprotonates the α-carbon of the newly formed ketone, leading to an enolate that can react with another ketone molecule.[5] | Maintain a low reaction temperature and quench the reaction promptly once the starting material is consumed. |
Experimental Protocols
Protocol 1: Preparation of the Grignard Reagent (General Procedure)
-
Glassware Preparation: Rigorously dry all glassware, including a round-bottom flask, condenser, and dropping funnel, in an oven at 120°C overnight or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[2][6]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[2][8]
-
Solvent Addition: Add a small portion of anhydrous diethyl ether or THF via syringe.
-
Initiation: In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous ether or THF. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight exotherm. Gentle warming may be required to start the reaction.[13]
-
Grignard Formation: Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).[2]
Protocol 2: Reaction of Grignard Reagent with 2-Cyanopyridine
-
Setup: In a separate, flame-dried, and inert-atmosphere-flushed flask, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cooling: Cool the 2-cyanopyridine solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the prepared Grignard reagent (1.1-1.2 equivalents) to the cooled 2-cyanopyridine solution via cannula or a dropping funnel over a period of 30-60 minutes. Maintain the temperature below -60 °C during the addition.[14]
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC.[9]
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[9]
-
Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Ambeed [ambeed.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Thermal Instability of Pyridyl Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridyl ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the thermal instability often encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My pyridyl ketone-containing reaction mixture changes color and shows unexpected byproducts upon heating. How can I confirm thermal decomposition and identify the temperature at which it begins?
A1: Visual changes like darkening or charring are strong indicators of thermal decomposition. To confirm and quantify this, analytical techniques are essential. The most common methods are:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. A significant mass loss indicates decomposition. The temperature at which this mass loss begins is known as the onset decomposition temperature.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. An exothermic event (release of heat) without a corresponding melting point can indicate decomposition.
By using these techniques, you can determine the precise temperature window in which your compound is stable.[2]
Experimental Protocol 1: Determining Decomposition Temperature using TGA
This protocol provides a general guideline for analyzing the thermal stability of a pyridyl ketone.
Materials:
-
Pyridyl ketone sample (2-10 mg)
-
TGA instrument
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
TGA sample pan (e.g., aluminum or platinum)
Procedure:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 2-10 mg of the pyridyl ketone sample into a TGA pan.
-
Loading: Place the sample pan into the TGA furnace.
-
Analysis Parameters:
-
Gas: Set a continuous flow of inert gas (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Begin with an initial temperature of 25-30°C. Program a heating ramp, typically 10°C/min, up to a final temperature well above the suspected decomposition point (e.g., 400-600°C).
-
-
Data Acquisition: Start the analysis and record the mass of the sample as a function of temperature.
-
Data Interpretation: Analyze the resulting TGA curve. The onset temperature of the major weight loss step corresponds to the beginning of thermal decomposition.
Caption: A workflow for systematically identifying and addressing thermal instability.
Q2: What are the common degradation pathways for pyridyl ketones?
A2: The thermal decomposition of pyridyl ketones can be complex. Based on studies of related structures like pyridine and poly(ether ether ketone) (PEEK), degradation is often initiated by the formation of radicals.[3][4] Potential pathways include:
-
Homolytic Cleavage: The bonds adjacent to the carbonyl group can break, forming radical species.
-
Pyridine Ring Opening: At high temperatures, the pyridine ring itself can undergo cleavage, leading to the formation of various gaseous products.[3]
-
Decarbonylation: Loss of carbon monoxide (CO) from the ketone moiety can occur, particularly at elevated temperatures, leading to the formation of pyridyl-aryl bonds or other rearranged products.[4][5]
Identifying the exact byproducts through techniques like GC-MS can help elucidate the specific degradation mechanism for your compound.
Caption: Common points of bond cleavage in a generic pyridyl ketone structure.
Q3: My reaction requires heat, but my pyridyl ketone starting material is degrading, leading to low yields. What strategies can I use to minimize this?
A3: When thermal decomposition competes with your desired reaction, several strategies can be employed:
-
Optimize Reaction Conditions: The simplest approach is to lower the reaction temperature and compensate with a longer reaction time or by using a more efficient catalyst that operates under milder conditions.
-
Employ a Flow Chemistry Setup: A continuous flow reactor allows for precise control over heating and reaction time. Reagents are heated to the target temperature for only a few seconds or minutes, minimizing the time available for degradation to occur.[2]
-
Protect the Ketone Group: The carbonyl group can be converted into a more thermally stable functional group, such as a ketal, before performing the high-temperature reaction. The ketone can be regenerated in a subsequent deprotection step.[2]
Experimental Protocol 2: Protection of a Pyridyl Ketone as an Ethylene Ketal
This protocol describes a common method to protect the ketone functionality.
Materials:
-
Pyridyl ketone starting material (1 equivalent)
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic amount)
-
Toluene or Benzene (as solvent)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the pyridyl ketone, ethylene glycol, and the catalytic amount of p-TsOH in toluene.
-
Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine.[2]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ketal-protected pyridyl compound.
-
Purification: Purify the product as needed by column chromatography or distillation.
Caption: A decision tree for selecting a strategy to mitigate thermal decomposition.
Thermal Stability Data
Quantitative data on the thermal stability of pyridyl ketones can be highly specific to the molecule's overall structure, including substituents and whether it is part of a larger complex. The table below presents data for palladium(II) complexes containing di(2-pyridyl) ketone ligands as an example.
| Complex Name | Formula | Decomposition Temperature Range (°C) | Final Product |
| (dpk)PdCl₂ (complex-1) | C₁₁H₈Cl₂N₂OPd | Not specified, but stable at RT | PdO |
| (dpk·EtOH)PdCl₂ (complex-3) | C₁₃H₁₄N₂O₂PdCl₂ | 285–380 | PdO |
Data sourced from ACS Omega.[6]
References
- 1. fauske.com [fauske.com]
- 2. benchchem.com [benchchem.com]
- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
"preventing over-alkylation in cyclopentyl ketone synthesis"
Welcome to the technical support center for the synthesis of cyclopentyl ketones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of cyclopentyl ketone synthesis, and why is it a problem?
A1: Over-alkylation, also known as polyalkylation, is a common side reaction where more than one alkyl group is added to the cyclopentanone ring, typically at the α-positions to the carbonyl group. This leads to the formation of di- or even tri-alkylated products as impurities. The primary issue with over-alkylation is that the mono-alkylated cyclopentyl ketone is often the desired product. The resulting mixture of products can be difficult to separate, leading to lower yields of the target molecule and requiring extensive purification, which consumes time and resources.
Q2: What are the key factors that influence the extent of over-alkylation?
A2: Several factors determine the ratio of mono- to poly-alkylation products. These include the choice of base, reaction temperature, stoichiometry of reactants, and the structure of the starting materials and alkylating agent.[1] Controlling these parameters is crucial for achieving selective mono-alkylation.
Q3: How can I selectively synthesize the mono-alkylated cyclopentyl ketone and avoid di-alkylation?
A3: The most effective strategy to favor mono-alkylation is to control the formation of the enolate intermediate. This is typically achieved through "kinetic control" conditions. By using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C), the less substituted enolate is formed rapidly and irreversibly.[2][3] This "kinetic enolate" can then react with the alkylating agent before it has a chance to equilibrate to the more stable, "thermodynamic enolate," which is more prone to di-alkylation.[2][4]
Q4: What is the difference between kinetic and thermodynamic control in cyclopentanone alkylation?
A4:
-
Kinetic Control: This pathway favors the product that is formed fastest. In the case of unsymmetrical ketones, deprotonation occurs at the less sterically hindered α-carbon.[2] These conditions typically involve a strong, bulky base (like LDA) and very low temperatures to prevent the reaction from reaching equilibrium.[3][5]
-
Thermodynamic Control: This pathway favors the most stable product. It involves using a less hindered base (like sodium hydride, NaH) at higher temperatures (e.g., room temperature), allowing the reaction to reach equilibrium.[2][4] This results in the formation of the more substituted, and therefore more stable, enolate.
Q5: Are there alternative methods to direct alkylation for synthesizing substituted cyclopentyl ketones that avoid over-alkylation?
A5: Yes, several alternative methods can provide better control and avoid the issue of over-alkylation:
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a 1,6-diester to form a cyclic β-keto ester.[6][7] The resulting β-keto ester can then be alkylated and subsequently decarboxylated to yield a 2-substituted cyclopentanone.[6] This multi-step approach offers excellent control over mono-alkylation.
-
Enamine Synthesis: Cyclopentanone can be reacted with a secondary amine (e.g., pyrrolidine) to form an enamine. This enamine can then be alkylated, and the resulting product is hydrolyzed back to the alkylated ketone. This method is generally effective for achieving mono-alkylation.[2]
-
Silyl Enol Ethers: Cyclopentanone can be converted to its silyl enol ether, which can then be alkylated in the presence of a Lewis acid. This method can provide good yields of mono-alkylated products.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of di-alkylated product | The reaction conditions are favoring the thermodynamic enolate. This could be due to too high a temperature, a non-hindered base, or allowing the reaction to proceed for too long, permitting equilibrium to be reached.[2] | Use a strong, sterically hindered base like LDA at -78°C to ensure kinetic control.[5] Use a slight excess of cyclopentanone relative to the base and alkylating agent. |
| Low yield of the desired mono-alkylated product | Incomplete enolate formation or side reactions. The base may not be strong enough, or moisture may be present in the reaction. The alkylating agent might be too bulky, leading to elimination side reactions. | Ensure strictly anhydrous conditions. Use a strong base like LDA to drive the enolate formation to completion. Use a primary alkyl halide as the alkylating agent if possible.[5] |
| Formation of O-alkylated byproducts | The counter-ion of the enolate and the solvent can influence the C- versus O-alkylation ratio. | Using lithium enolates (from LDA) in a non-polar solvent like THF generally favors C-alkylation. |
| Reaction is slow or does not go to completion | The alkylating agent may not be reactive enough, or the reaction temperature is too low for the specific substrate. | Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide). If using kinetic control, ensure the reaction is allowed to warm sufficiently for the alkylation step after the initial low-temperature enolate formation. |
| Difficulty in separating mono- and di-alkylated products | The polarity of the products may be very similar. | Optimize the reaction to maximize the yield of the mono-alkylated product to simplify purification. Consider using an alternative synthesis route like the Dieckmann condensation, which can provide the mono-alkylated product more cleanly.[6] |
Data Presentation
Table 1: Influence of Reaction Conditions on the Alkylation of Cyclopentanone
| Starting Material | Base | Temperature | Product(s) | Typical Yield | Selectivity |
| Cyclopentanone | LDA | -78 °C | 2-Alkylcyclopentanone | Good to Excellent | High for mono-alkylation (Kinetic Control)[2] |
| Cyclopentanone | NaH | Room Temp. | Mixture of 2-Alkylcyclopentanone and 2,5-Dialkylcyclopentanone | Variable | Favors di-alkylation (Thermodynamic Control)[2] |
| 1,6-Diester | NaOEt | Reflux | 2-Alkylcyclopentanone (after decarboxylation) | Good to Excellent | Excellent for mono-alkylation[6] |
Experimental Protocols
Protocol 1: Kinetic Mono-alkylation of Cyclopentanone using LDA
This protocol is designed to favor the formation of the mono-alkylated product under kinetic control.
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclopentanone in anhydrous THF to the flask.
-
Add one equivalent of LDA solution dropwise to the stirred cyclopentanone solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.[9]
-
Slowly add a solution of the alkyl halide in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 2-Substituted Cyclopentanone via Dieckmann Condensation
This protocol involves the cyclization of a diester, followed by alkylation and decarboxylation.
Part A: Dieckmann Condensation
-
In a flame-dried round-bottom flask, dissolve a 1,6-diester (e.g., diethyl adipate) in an anhydrous solvent like toluene.
-
Add sodium ethoxide (NaOEt) as a base and heat the mixture to reflux.[6]
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a weak acid.
-
Extract the product, dry the organic layer, and purify the resulting cyclic β-keto ester.
Part B: Alkylation and Decarboxylation
-
Treat the cyclic β-keto ester with a base (e.g., NaH) to form the enolate.[6]
-
Add the desired alkyl halide and allow the reaction to proceed.[6]
-
Heat the alkylated β-keto ester in the presence of an acid (e.g., H2SO4) or base (e.g., NaOH) to hydrolyze the ester and induce decarboxylation, yielding the 2-substituted cyclopentanone.[6]
Visualizations
Caption: Decision tree for selecting a synthetic strategy.
Caption: Pathways for kinetic and thermodynamic enolate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. coconote.app [coconote.app]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. organicreactions.org [organicreactions.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cyclopentyl 2-Pyridyl Ketone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of cyclopentyl 2-pyridyl ketone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Grignard Reaction
Q: My Grignard reaction between cyclopentylmagnesium bromide and 2-cyanopyridine is resulting in a low yield of the desired ketone. What are the potential causes and how can I improve the yield?
A: Low yields in this Grignard reaction are often attributed to several side reactions and suboptimal conditions. The primary causes include the formation of by-products such as dicyclopentyl (from Wurtz coupling), cyclopentane (from protonation of the Grignard reagent), and potential addition of the Grignard reagent to the pyridine ring.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any protic solvent, including residual water in the reaction solvent (e.g., THF, diethyl ether), will quench the Grignard reagent, reducing the amount available to react with the 2-cyanopyridine.
-
Slow Addition of Grignard Reagent: Adding the cyclopentylmagnesium bromide solution to the 2-cyanopyridine solution slowly at a low temperature (e.g., 0 °C) can help to control the exothermicity of the reaction and minimize side reactions.
-
Monitor Reaction Temperature: Maintaining a consistent low temperature throughout the addition of the Grignard reagent is crucial. Letting the temperature rise can favor the formation of by-products.
-
Purity of Reagents: Ensure the magnesium turnings are fresh and the bromocyclopentane is pure. Impurities in the starting materials can inhibit the formation of the Grignard reagent or lead to unwanted side reactions. The purity of 2-cyanopyridine is also critical; acidic impurities can quench the Grignard reagent.
Issue 2: Presence of Significant By-products in the Final Product
Q: I am observing significant impurities in my final product after synthesizing this compound. What are the likely by-products and how can I identify and minimize them?
A: The nature of the by-products will depend on the synthetic route employed. For the Grignard reaction with 2-cyanopyridine, common by-products include dicyclopentyl, cyclopentane, and potentially 4-cyclopentyl-2-cyanopyridine. If a Friedel-Crafts acylation approach is used, unreacted starting materials and N-acylated pyridinium species are possible impurities.
By-product Identification and Minimization:
-
Analytical Techniques: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the impurities.
-
Grignard Reaction By-products:
-
Dicyclopentyl: This is a result of the coupling of two cyclopentylmagnesium bromide molecules. To minimize its formation, use a slight excess of 2-cyanopyridine and ensure slow addition of the Grignard reagent.
-
Cyclopentane: This forms when the Grignard reagent is protonated by a protic source. Rigorous anhydrous conditions are essential for its prevention.
-
Addition to Pyridine Ring: Grignard reagents can add to the electrophilic positions of the pyridine ring. Using a less reactive Grignard reagent or a milder reaction temperature can sometimes mitigate this.
-
-
Friedel-Crafts Acylation By-products:
-
N-Acylated Pyridinium Salt: The lone pair on the pyridine nitrogen is nucleophilic and can react with the acylating agent, deactivating the ring towards electrophilic substitution. Using a stronger Lewis acid or alternative acylation methods may be necessary. Pyridines are generally poor substrates for Friedel-Crafts acylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods are:
-
Grignard Reaction: The reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with 2-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.[1]
-
Friedel-Crafts Acylation: The acylation of pyridine with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst. However, this method is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[2][3]
Q2: Why is the Friedel-Crafts acylation of pyridine often unsuccessful?
A2: Pyridine is an electron-deficient aromatic ring, making it less reactive towards electrophiles compared to benzene. Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This complexation further deactivates the ring and can lead to the formation of an N-acylated pyridinium salt, which is even more resistant to electrophilic attack.[3]
Q3: What analytical methods are best for analyzing the purity and by-products of my this compound synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile by-products and impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main components of the reaction mixture and for analyzing less volatile or thermally labile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of both the desired product and any isolated impurities.
Q4: Can I use cyclopentyl lithium instead of a Grignard reagent?
A4: While organolithium reagents are generally more reactive than Grignard reagents, their use with pyridyl systems can be complicated. Lithiated pyridines are highly reactive and can lead to a variety of side reactions, including oxidative dimerization and addition to other positions on the pyridine ring.[3] Therefore, careful optimization of reaction conditions would be necessary.
Data Presentation
The following tables provide illustrative data on by-product formation in the Grignard synthesis of this compound under different hypothetical reaction conditions. Note: These values are examples for troubleshooting purposes and may not reflect actual experimental results.
Table 1: Effect of Temperature on By-product Formation
| Reaction Temperature (°C) | Yield of Ketone (%) | Dicyclopentyl (%) | Cyclopentane (%) | Unreacted 2-Cyanopyridine (%) |
| -20 | 85 | 5 | 2 | 8 |
| 0 | 78 | 10 | 3 | 9 |
| 25 (Room Temp) | 60 | 20 | 5 | 15 |
Table 2: Effect of Grignard Reagent Addition Rate on By-product Formation
| Addition Rate | Yield of Ketone (%) | Dicyclopentyl (%) | Cyclopentane (%) | Unreacted 2-Cyanopyridine (%) |
| Slow (over 1 hour) | 82 | 8 | 3 | 7 |
| Moderate (over 30 mins) | 75 | 12 | 4 | 9 |
| Fast (over 5 mins) | 55 | 25 | 6 | 14 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromocyclopentane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining bromocyclopentane solution at a rate that maintains a gentle reflux. .
-
-
Reaction with 2-Cyanopyridine:
-
In a separate flame-dried flask under nitrogen, dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF.
-
Cool the 2-cyanopyridine solution to 0 °C in an ice bath.
-
Slowly add the prepared cyclopentylmagnesium bromide solution to the 2-cyanopyridine solution via a cannula, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: GC-MS Analysis of Reaction By-products
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 1 mL of saturated aqueous ammonium chloride solution.
-
Extract the organic components with 1 mL of diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Dilute the resulting solution 1:100 with ethyl acetate for GC-MS analysis.[1]
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Visualizations
References
Technical Support Center: Reactions Involving Pyridyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridyl compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up and purification of reactions involving pyridine and its derivatives.
Issue 1: Difficulty Removing Pyridine Used as a Solvent or Reagent
-
Question: I used pyridine as the reaction solvent, and it's proving difficult to remove completely. What is the best approach?
-
Answer: Due to its high boiling point (115.5°C), removing large quantities of pyridine by simple evaporation is often inefficient.[1][2] A multi-step approach is recommended:
-
Initial Bulk Removal: The majority of the pyridine should first be removed by distillation under reduced pressure.[3]
-
Azeotropic Removal: To remove residual traces, add a co-solvent such as toluene or cyclohexane and co-evaporate the mixture under reduced pressure.[3] This process, known as azeotropic removal, may need to be repeated multiple times for complete removal.[3]
-
Acidic Wash: For final purification, an acidic wash can be employed to convert the basic pyridine into a water-soluble pyridinium salt, which can then be extracted into the aqueous phase.[3][4][5]
-
Issue 2: Product is Sensitive to Acidic Conditions
-
Question: My product contains an acid-sensitive functional group (e.g., a Boc protecting group). How can I remove residual pyridine without using an acid wash?
-
Answer: For acid-sensitive compounds, a non-acidic work-up is crucial. A highly effective method is to wash the organic layer with an aqueous solution of copper(II) sulfate (CuSO₄).[2][3] Pyridine forms a complex with copper sulfate that is soluble in the aqueous layer and can be easily removed by extraction.[2] A wash with a saturated aqueous solution of copper sulfate is a common recommendation.[3]
Issue 3: Formation of a Persistent Emulsion During Extraction
-
Question: I'm observing a persistent emulsion at the interface of the organic and aqueous layers during the work-up. How can I break it?
-
Answer: Emulsion formation can hinder efficient separation. To resolve this, consider the following:
-
Add Brine: Introduce a small amount of a saturated aqueous sodium chloride (NaCl) solution (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.[3]
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of emulsions.[3]
-
Filtration: In some cases, filtering the mixture through a pad of Celite can help to break up the emulsion.
-
Issue 4: The Pyridyl Product is Water-Soluble
-
Question: My pyridyl compound is water-soluble, making standard liquid-liquid extraction with an organic solvent ineffective. What purification strategies can I use?
-
Answer: This is a challenging scenario that requires alternative purification methods:
-
pH Adjustment and Extraction: Carefully adjust the pH of the aqueous solution to be slightly basic (pH 8-9). This ensures the pyridine derivative is in its free base form, which may increase its solubility in an organic solvent like dichloromethane (DCM), allowing for extraction.[3]
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be a powerful technique. The desired anionic product can bind to the column while the neutral or basic pyridine impurities are washed through.[3] For pyridyl-containing oligosaccharides, cation-exchange chromatography has been shown to be effective in removing excess 2-aminopyridine.[6]
-
Issue 5: Tailing During Column Chromatography on Silica Gel
-
Question: My pyridine-containing product is showing significant tailing during column chromatography on silica gel. How can I improve the separation?
-
Answer: The basic nature of the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[4] This deactivates the acidic sites on the silica and improves the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of pyridine, and why is it important for work-up procedures?
A1: The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.2-5.5.[1][7][8] This value is crucial for planning acid-base extractions. To effectively protonate pyridine and extract it into an aqueous acidic solution, the pH of the aqueous layer should be at least 2 pH units below the pKa of the pyridinium ion (i.e., pH < 3.2).
Q2: What are some common organic solvents in which pyridyl compounds are soluble?
A2: Pyridine itself is miscible with a wide range of solvents, including water, alcohols, ether, and benzene.[1][9][10] The solubility of pyridine derivatives will depend on their specific substitution. Generally, they are soluble in polar organic solvents.[11][12] For instance, pyridine-2-sulfonic acid is reported to be soluble in water, alcohols, chloroform, dichloromethane, and ethyl acetate.[11]
Q3: Can I use distillation to purify my pyridyl compound?
A3: Distillation is a viable purification method for volatile pyridine derivatives.[4] It is particularly useful for removing pyridine when it has been used as a solvent.[3] For crude pyridine bases, a preliminary fractionation can be performed to strip them from phenolic impurities before final distillation.[13]
Q4: My reaction is highly exothermic. How can I control it during pyridine synthesis?
A4: Exothermic reactions can pose safety risks and lead to the formation of degradation byproducts.[4] To manage the reaction temperature, consider the following strategies:
-
Slow Addition of Reagents: Add one of the reactants dropwise over time to control the rate of heat generation.[4]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature.[4]
-
Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[4]
Q5: I am having trouble with a Suzuki-Miyaura cross-coupling reaction involving a 2-pyridyl boron reagent. What are the common challenges?
A5: The cross-coupling of 2-pyridyl boron reagents is known to be particularly challenging.[14] These reagents are often unstable and can have poor reactivity.[14] The 2-pyridyl-boron bond is highly susceptible to protodeborylation.[15] Many reported procedures show moderate to poor yields and may require substrate-specific optimization.[14] Recent developments have focused on creating more stable 2-pyridyl boron nucleophiles, such as N-methyliminodiacetic acid (MIDA) boronates, to overcome these limitations.[15]
Data and Protocols
Quantitative Data
Table 1: Physicochemical Properties of Pyridine
| Property | Value |
| Molecular Weight | 79.10 g/mol [1] |
| Boiling Point | 115.5°C[1] |
| Melting Point | -42°C[1] |
| Density (at 20°C) | 0.9819 g/cm³[1] |
| pKa (of Pyridinium Ion) | 5.19 - 5.5[1][7][8] |
| Solubility in Water | Miscible[1][10] |
Table 2: pKa Values of Selected Pyridinium Ions in Water
| Compound | Abbreviation | pKa in Water |
| 2-chloropyridine | 2ClPy | -0.14[16] |
| 3-chloropyridine | 3ClPy | 3.38[16] |
| 2-bromopyridine | 2BrPy | 0.12[16] |
| 3-bromopyridine | 3BrPy | 3.42[16] |
| 3-acetylpyridine | 3AcOPy | 3.72[16] |
| Pyridine | Py | 5.76[16] |
| 3-methylpyridine | 3Pic | 6.20[16] |
| 4-methylpyridine | 4Pic | 6.73[16] |
| 2-aminopyridine | 2NH2Py | 7.26[16] |
| 2-methylpyridine | 2Pic | 8.54[16] |
| 3-aminopyridine | 3NH2Py | 8.56[16] |
| 2,4-dimethylpyridine | 2,4Lut | 8.79[16] |
| 4-aminopyridine | 4NH2Py | 10.36[16] |
Experimental Protocols
Protocol 1: General Acidic Wash for Pyridine Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidic Extraction: Add an equal volume of dilute aqueous HCl (e.g., 1-5%).[3]
-
Separation: Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[3]
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of pyridine.[3]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[3]
Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer: Transfer the solution to a separatory funnel.
-
Copper Sulfate Extraction: Add an equal volume of a saturated aqueous solution of copper(II) sulfate (CuSO₄).
-
Separation: Shake the funnel and allow the layers to separate. The aqueous layer will typically turn a deep blue color as the pyridine-copper complex forms. Drain the aqueous layer.
-
Repeat: Repeat the wash with the CuSO₄ solution until no further color change is observed in the aqueous layer.
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
Visualizations
Caption: Decision tree for selecting a work-up procedure.
Caption: Step-by-step workflow for an acidic wash.
References
- 1. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Pyridine [wgbis.ces.iisc.ac.in]
- 10. Pyridine [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cyclopentyl 2-Pyridyl Ketone and its Phenyl Analog: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of cyclopentyl 2-pyridyl ketone and its phenyl analog, phenyl 2-pyridyl ketone. While research has explored the biological landscape of phenyl 2-pyridyl ketone and its derivatives, showcasing a range of activities from antimicrobial to anticancer, similar in-depth studies on this compound are notably absent. This disparity in available data precludes a direct, evidence-based comparison of their biological profiles.
This guide synthesizes the existing research on phenyl 2-pyridyl ketone and its derivatives to provide a foundational understanding of its biological potential. The absence of corresponding data for the cyclopentyl analog underscores a potential area for future research in medicinal chemistry and drug discovery.
Phenyl 2-Pyridyl Ketone and Its Derivatives: A Summary of Biological Findings
Research into phenyl 2-pyridyl ketone and its modified forms, such as hydrazones and metal complexes, has unveiled several promising biological activities. These studies, while not providing a direct comparison to the cyclopentyl analog, offer insights into the potential pharmacological relevance of the 2-pyridyl ketone scaffold.
Antimicrobial and Anticancer Potential
Studies have indicated that derivatives and metal complexes of phenyl 2-pyridyl ketone exhibit notable biological effects. For instance, metal complexes of phenyl 2-pyridyl ketone have been screened for in vitro antimicrobial activity against various fungal and bacterial strains, with the metal complexes demonstrating enhanced activity compared to the parent ligand[1].
Furthermore, isonicotinoyl hydrazone analogs of di-pyridyl ketone, a closely related structure, have been identified as potent iron chelators with significant anti-tumor activity[2]. Specifically, these compounds have shown efficacy against neuroepithelioma cell lines, suggesting a potential therapeutic avenue for cancer treatment[2]. The mechanism of action is thought to involve the chelation of intracellular iron, a critical element for cell proliferation[2].
While these findings are promising, it is crucial to note that they pertain to derivatives and complexes of phenyl 2-pyridyl ketone, and not the ketone itself. The biological activity of the unmodified phenyl 2-pyridyl ketone remains less characterized in the public domain.
Data Presentation: Phenyl 2-Pyridyl Ketone Derivative Activity
Due to the lack of direct comparative data, a table summarizing the biological activity of this compound versus its phenyl analog cannot be constructed. However, to illustrate the type of data available for the broader class of related compounds, the following table presents findings on a derivative of phenyl 2-pyridyl ketone.
| Compound Class | Biological Activity | Cell Line/Organism | Key Findings | Reference |
| Di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogs | Anti-tumor | SK-N-MC neuroepithelioma cells | IC50 values of 1–3 μM; demonstrated greater selectivity against tumor cells compared to fibroblasts. | [2] |
| Metal(II) Nitrate Complexes with Phenyl-2-Pyridyl-Ketone | Antibacterial | Gram-negative and Gram-positive bacteria | Moderate activity observed. | [1] |
Experimental Protocols
To facilitate future comparative studies, detailed experimental methodologies from the cited research on phenyl 2-pyridyl ketone derivatives are essential.
In Vitro Anti-tumor Activity Assessment of PKIH Analogues
The anti-proliferative effects of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) series of chelators were evaluated using SK-N-MC neuroepithelioma cells. The IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, were determined. These experiments were also conducted on fibroblasts to assess the selectivity of the compounds for tumor cells[2].
In Vitro Antimicrobial Screening
The in vitro antimicrobial activity of phenyl-2-pyridyl ketone and its metal chelates was screened against various fungal and bacterial strains. The studies revealed that the metal complexes exhibited enhanced antimicrobial activity compared to the parent ligand[1].
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for the anti-tumor activity of PKIH analogs involves the chelation of iron, which is crucial for cellular processes. This disruption of iron homeostasis can lead to the inhibition of cell proliferation.
Below is a conceptual workflow for the screening and evaluation of potential anticancer agents like the PKIH analogs.
References
A Comparative Guide to the Synthetic Routes of Cyclopentyl 2-Pyridyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Cyclopentyl 2-pyridyl ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several synthetic routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary of Synthetic Routes
Three primary synthetic routes for the preparation of this compound are outlined and compared below:
-
Grignard Reaction: This classic organometallic reaction involves the addition of a cyclopentylmagnesium halide to a 2-substituted pyridine, typically 2-cyanopyridine. It is a well-established and often high-yielding method.
-
Oxidation of Cyclopentyl(pyridin-2-yl)methanol: This two-step approach first requires the synthesis of the corresponding secondary alcohol, which is then oxidized to the desired ketone. The success of this route is highly dependent on the efficient preparation of the alcohol precursor.
-
Reaction of 2-Lithiopyridine with a Cyclopentyl Ester: This method involves the nucleophilic acyl substitution of a cyclopentanecarboxylic acid derivative by 2-lithiopyridine.
The following table summarizes the key quantitative data for each of these synthetic pathways, allowing for a direct comparison of their efficiencies.
Data Presentation
| Parameter | Grignard Reaction | Oxidation of Alcohol | 2-Lithiopyridine Reaction |
| Starting Materials | Cyclopentyl bromide, Magnesium, 2-Cyanopyridine | 2-Pyridinecarboxaldehyde, Cyclopentyl bromide, Magnesium | 2-Bromopyridine, n-Butyllithium, Ethyl cyclopentanecarboxylate |
| Key Reagents | Iodine (catalyst), Diethyl ether/THF | Pyridinium chlorochromate (PCC) | Diethyl ether/THF |
| Reaction Temperature | 0 °C to reflux | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 3 - 5 hours | 2 - 4 hours (oxidation step) | 2 - 3 hours |
| Reported Yield | 68-89% (for analogous compounds)[1][2] | Yield is dependent on both alcohol synthesis and oxidation steps. | Not specifically reported for this product. |
| Purification Method | Distillation, Column Chromatography | Column Chromatography | Column Chromatography |
Experimental Protocols
Route 1: Grignard Reaction
This protocol is adapted from procedures for the synthesis of analogous aryl ketones.[1][2]
Step 1: Preparation of Cyclopentylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Cyanopyridine
-
Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting imine intermediate is hydrolyzed by the addition of aqueous acid (e.g., 1 M HCl) and stirring for 1-2 hours.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Route 2: Oxidation of Cyclopentyl(pyridin-2-yl)methanol
This route first requires the synthesis of the precursor alcohol.
Step 1: Synthesis of Cyclopentyl(pyridin-2-yl)methanol via Grignard Reaction
-
Prepare cyclopentylmagnesium bromide as described in Route 1, Step 1.
-
Cool the Grignard reagent to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF dropwise.
-
After the addition, stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography.
Step 2: Oxidation to this compound
A general procedure for the oxidation of a secondary alcohol using Pyridinium Chlorochromate (PCC) is provided below.[3][4][5]
-
Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add a solution of cyclopentyl(pyridin-2-yl)methanol (1.0 eq) in DCM to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Further purification can be achieved by column chromatography on silica gel.
Route 3: Reaction of 2-Lithiopyridine with Ethyl Cyclopentanecarboxylate
This protocol is based on general procedures for the synthesis of 2-pyridyl ketones from 2-lithiopyridine.
Step 1: Generation of 2-Lithiopyridine
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
Step 2: Reaction with Ethyl Cyclopentanecarboxylate
-
To the solution of 2-lithiopyridine at -78 °C, add a solution of ethyl cyclopentanecarboxylate (1.0 eq) in anhydrous diethyl ether or THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Overview of the three main synthetic routes to this compound.
Caption: Experimental workflow for the Grignard reaction route.
Caption: Experimental workflow for the oxidation of alcohol route.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale. The Grignard reaction with 2-cyanopyridine appears to be a robust and potentially high-yielding one-pot procedure. The oxidation of the corresponding secondary alcohol is a viable alternative, provided an efficient synthesis for the alcohol precursor is established. The 2-lithiopyridine route offers another organometallic approach, though specific yield data for this target molecule is less readily available in the literature. This guide provides the necessary information for an informed decision on the most appropriate synthetic strategy.
References
- 1. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]
- 2. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Spectroscopic Comparison of Substituted Pyridyl Ketones: An Essential Guide for Researchers
This guide provides a detailed comparative analysis of substituted pyridyl ketones using key spectroscopic techniques. It is designed for researchers, scientists, and professionals in drug development who utilize these compounds and require a deeper understanding of their structural and electronic properties. The following sections present quantitative spectroscopic data, detailed experimental protocols, and visual summaries of the structure-property relationships.
Comparative Spectroscopic Data
The electronic and structural properties of pyridyl ketones are highly sensitive to the nature and position of substituents on the pyridyl ring. These changes are readily observed and quantified using various spectroscopic methods.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the characteristic carbonyl (C=O) stretching frequency. The position of this band is influenced by the electronic effects of substituents. Electron-withdrawing groups (EWGs) tend to increase the C=O stretching frequency, while electron-donating groups (EDGs) have the opposite effect.
| Compound | Substituent | C=O Stretch (ν_C=O) cm⁻¹ | Pyridyl C=N/C=C Stretch (cm⁻¹) | Reference |
| Di-2-pyridyl ketone | None | 1655 | 1566 | [1] |
| (dpk)PdCl₂ Complex | PdCl₂ coordination | 1655 | 1566 | [1] |
| 2-Chloropyridine | Chloro (Cl) | - | ~1575 | [2] |
| 2-Bromopyridine | Bromo (Br) | - | ~1570 | [2] |
| 2-Hydroxypyridine | Hydroxyl (OH) | - | ~1600 | [2] |
Note: Data for substituted pyridines are provided to infer expected shifts in corresponding ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shift of the carbonyl carbon (¹³C NMR) and adjacent protons (¹H NMR) are particularly diagnostic.
¹³C NMR Data
| Compound | Substituent | Carbonyl Carbon (δ ppm) | Pyridyl Carbons (δ ppm) | Reference |
| Di-2-pyridyl ketone | None | 193.78 | 121.70 - 152.34 | [1] |
| (dpk)Pd(OAc)₂ Complex | Pd(OAc)₂ coordination | 185.66 | 120.97 - 153.45 | [1] |
¹H NMR Data
| Compound | Substituent | Pyridyl Protons (δ ppm) | Reference |
| Di-2-pyridyl ketone | None | 7.46 - 8.72 | [1] |
| (dpk)PdCl₂ Complex | PdCl₂ coordination | 7.46 - 8.72 | [1] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyridyl ketones, the key transitions are the n→π* (from the oxygen lone pair to the C=O antibonding orbital) and the π→π* (within the conjugated system). Conjugation and substituents that extend the π-system typically cause a bathochromic (red) shift to longer wavelengths.[3][4]
| Compound/System | Transition | Typical λ_max (nm) | Notes | Reference |
| Saturated Ketones | n→π | ~270-300 | Low intensity absorption. | [4] |
| α,β-Unsaturated Ketones | π→π | >200 | High intensity, red-shifted with conjugation. | [4] |
| Pyridyl Ketone Derivatives | π→π* and n→π* | 250-390 | Bands are sensitive to solvent polarity and substitution. | [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Patterns | Reference |
| Di-2-pyridyl ketone | C₁₁H₈N₂O | 184.19 | Molecular ion (M+) is typically observed. | [6] |
| Phenyl 4-pyridyl ketone | C₁₂H₉NO | 183.21 | M+, fragments corresponding to pyridyl and phenyl cations. | [7] |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible spectroscopic data.
Infrared (IR) Spectroscopy Protocol
This protocol is adapted for the analysis of solid or liquid pyridyl ketone samples.[8]
-
Sample Preparation:
-
Solids (KBr Pellet Technique): Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Liquids (Neat): Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]
-
-
Instrument Setup: Purge the spectrometer with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.[8] Perform a background scan with the empty salt plates or a pure KBr pellet.
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[8]
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance. Identify key absorption bands, particularly the C=O stretch (typically 1650-1720 cm⁻¹) and pyridyl ring vibrations (1400-1600 cm⁻¹).[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.[8]
-
Sample Preparation: Dissolve 5-20 mg of the pyridyl ketone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8] Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. A sufficient number of scans should be acquired for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum.[8]
-
-
Data Analysis: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate proton signals and identify peak multiplicities (singlet, doublet, etc.) to aid in structure elucidation.
UV-Visible Spectroscopy Protocol
This protocol is for determining the absorption spectra of pyridyl ketones.
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, cyclohexane). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. Prepare a "blank" cuvette containing only the solvent.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-800 nm).
-
Data Acquisition: Calibrate the instrument by measuring the absorbance of the blank cuvette. Measure the absorbance of the sample solutions.
-
Data Analysis: Plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the logical connections between molecular structure and spectroscopic output, as well as a typical experimental workflow.
Caption: Influence of substituents on key spectroscopic parameters.
Caption: General workflow for spectroscopic analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. di-2-Pyridyl ketone [webbook.nist.gov]
- 7. Phenyl 4-pyridyl ketone [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. sid.ir [sid.ir]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to In Vitro Assays for Novel Pyryl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays to evaluate the therapeutic potential of novel pyridyl ketone derivatives, with a primary focus on their anticancer and enzyme inhibitory activities. The information presented is curated from recent studies to assist in the selection of appropriate assays and to provide a framework for data interpretation.
Introduction
Pyridyl ketone derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. Their structural versatility allows for modifications that can significantly impact their efficacy and selectivity as therapeutic agents. This guide focuses on the essential in vitro assays used to characterize these derivatives, enabling a comparative analysis of their performance and providing insights into their mechanisms of action.
Data Presentation: Comparative Cytotoxicity of Pyridyl Ketone Derivatives
The cytotoxic potential of novel compounds is a primary indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the cytotoxicity of different derivatives across various cancer cell lines.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-ureas | Compound 8n | MCF-7 (Breast) | 1.88 | [1] |
| Spiro-pyridine | Compound 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [2] |
| Spiro-pyridine | Compound 5 | Caco-2 (Colon) | 9.78 ± 0.7 | [2] |
| Spiro-pyridine | Compound 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [2] |
| Spiro-pyridine | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.5 | [2] |
| Spiro-pyridine | Compound 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [2] |
| Spiro-pyridine | Compound 8 | Caco-2 (Colon) | 13.61 ± 1.2 | [2] |
| Pyridine Derivatives | Compound 1 | HepG2 (Liver) | ~1.0 | [3] |
| Pyridine Derivatives | Compound 2 | HepG2 (Liver) | ~1.0 | [3] |
| Pyrazolopyridine | Compound 8c | NCI 60-cell line panel | 1.33 (mean) | [4] |
| Pyridine-based | Compound 12 | MCF-7 (Breast) | 0.5 | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyridyl ketone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the pyridyl ketone derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A, and then stain with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays will vary depending on the target enzyme. As an example, a general protocol for a kinase inhibition assay is provided below.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the pyridyl ketone derivative to the reaction mixture. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the enzyme.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate, often through luminescence or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.
Visualizing Mechanisms of Action
Understanding the signaling pathways and experimental processes is crucial for interpreting the activity of novel compounds.
Caption: General experimental workflow for in vitro evaluation.
Caption: Key signaling pathways affected by pyridyl ketones.
Conclusion
The in vitro evaluation of novel pyridyl ketone derivatives requires a multi-faceted approach, employing a panel of assays to determine their cytotoxic and mechanistic properties. The data presented in this guide highlights the potential of these compounds as anticancer agents and provides a foundation for further investigation. By utilizing the detailed protocols and understanding the underlying signaling pathways, researchers can effectively compare and select the most promising candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Cyclopentyl Pyridyl Ketones as p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyclopentyl pyridyl ketone analogs and their inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. The information presented is intended to inform structure-activity relationship (SAR) studies and guide the design of novel anti-inflammatory agents.
Introduction to p38 MAPK and Cyclopentyl Pyridyl Ketones
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[2] As such, inhibitors of p38 MAPK are of significant therapeutic interest.[2] Cyclopentyl pyridyl ketones represent a class of compounds that have been investigated for their potential as p38 MAPK inhibitors. This guide explores the structure-activity relationships of this chemical scaffold.
Structure-Activity Relationship of Substituted Pyridine Analogs
Table 1: Biological Activity of Selected Pyridine-Based p38α MAPK Inhibitors
| Compound ID | Structure | pIC50 (-log IC50 [M]) |
| 1 | 2-(2-chloro-4-fluorophenylamino)-5-(2,4-difluorophenoxy)-N-cyclopropyl-3-pyridinecarboxamide | 8.82 |
| 2 | 2-(4-methyl-phenylamino)-3-nitro-6-(4-pyridinyl)-4(3H)-quinazolinone | 8.52 |
| 3 | 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-imidazole | 8.00 |
| 4 | 1-(4-fluorophenyl)-2-(4-pyridinyl)-cyclopentene | (Data not available) |
Note: The pIC50 values are derived from a QSAR study on a series of pyridine derivatives and are presented here to illustrate the range of activities observed for compounds targeting p38α MAPK. Compound 4 represents the core scaffold of interest, though specific inhibitory data was not found in the reviewed literature.
The data from related pyridine-based inhibitors suggest that substitutions on both the phenyl and pyridine rings, as well as the nature of the linker between them, significantly impact the inhibitory potency against p38α MAPK.
Experimental Protocols
Accurate determination of the inhibitory activity of cyclopentyl pyridyl ketones against p38 MAPK requires robust and standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The inhibition is quantified by the reduction in ADP formation in the presence of the test compound.
Materials:
-
Recombinant active p38α kinase
-
ATF2 (or other suitable p38 substrate)
-
Test Compounds (Cyclopentyl Pyridyl Ketone Analogs) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).
-
Reagent Preparation:
-
Prepare a solution of p38α kinase in the kinase assay buffer at the desired concentration.
-
Prepare a substrate/ATP mixture containing ATF2 and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for p38α.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the p38α kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for screening and evaluating inhibitors.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: General workflow for inhibitor screening and optimization.
References
A Comparative Guide to the Cytotoxicity of Pyridyl Ketones and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Pyridyl Ketones and Alternatives
The cytotoxic potential of pyridyl ketone derivatives varies significantly based on their structural modifications. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 2-acylpyridine derivatives and other ketone-containing compounds against various cancer cell lines. This data provides a quantitative comparison of their potencies.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Acylpyridine Derivatives | 2-Acetylpyridine N(4)-phenyl thiosemicarbazone | RT2 (Glioma) | 0.024 | |
| 2-Acetylpyridine N(4)-p-tolyl thiosemicarbazone | T98 (Glioma) | 0.001 | ||
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 4.5 ± 0.3 | ||
| Spiro-indoline-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.50 | ||
| Pyridine derivative with two OMe groups | A549 (Lung) | >50 | ||
| Pyridine derivative with three OMe groups | A549 (Lung) | 12 | ||
| Chalcones (α,β-Unsaturated Ketones) | Phenyl analog 4 | OVCAR5 (Ovarian) | 0.0165 | |
| 4-Fluorophenyl analog 6 | A2780 (Ovarian) | 0.0297 | ||
| Chalcone derivative 8 with α,β-unsaturated ketone | NCI-H460 (Lung) | 2.3 ± 0.3 | ||
| Chalcone derivative 12 | MCF-7 (Breast) | 4.19 ± 1.04 | ||
| Chalcone derivative 13 | MCF-7 (Breast) | 3.30 ± 0.92 | ||
| Other Heterocyclic Ketones | Thieno[2,3-b]pyrrolizin-9-one derivative MR22388 | HCT-116 (Colon) | Submicromolar | |
| Tripentone analog 9h | HCT-116 (Colon) | 4.25 ± 0.31 | ||
| Tripentone analog 9h | MCF-7 (Breast) | 20.73 ± 1.22 | ||
| Non-Heterocyclic Ketones | Rotenone (Natural Ketone) | A549 (Lung) | >100 | |
| Rotenone oxime derivative 1 | A549 (Lung) | 0.28 | ||
| Rotenone alcohol analog 2 | A549 (Lung) | 0.45 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are protocols for two key assays commonly used to evaluate the cytotoxic and apoptotic effects of chemical compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways in Pyridyl Ketone-Induced Cytotoxicity
Several studies suggest that the cytotoxic effects of pyridine derivatives are often mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism, involving the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
This pathway illustrates that certain pyridine derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death. Specifically, the release of cytochrome c activates initiator caspase-9, which then cleaves and activates executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
While the cytotoxic profile of cyclopentyl 2-pyridyl ketone remains to be specifically elucidated, the available data on structurally related 2-acylpyridines and other pyridyl derivatives indicate that this class of compounds holds significant potential as cytotoxic agents. The comparison with other ketone-containing scaffolds, such as chalcones, highlights the diverse range of potencies and mechanisms of action within this broad chemical space. The provided experimental protocols offer a standardized approach for the evaluation of novel compounds, and the depicted signaling pathway provides a framework for mechanistic studies. Further investigation into the structure-activity relationships of cycloalkyl pyridyl ketones is warranted to explore their therapeutic potential.
Unveiling the Antimicrobial Potential: A Comparative Guide to Pyridyl Ketone Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial performance of various pyridyl ketone compounds, supported by experimental data. We delve into the methodologies of key experiments and visualize complex biological processes to provide a comprehensive overview of the current research landscape.
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyridyl ketone derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including significant antimicrobial effects. This guide synthesizes findings from multiple studies to present a comparative analysis of their efficacy against various pathogens.
Comparative Antimicrobial Activity of Pyridyl Ketone Derivatives
The antimicrobial efficacy of pyridyl ketone compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative pyridyl ketone derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| PK-1 | 4-Hydroxy-4-(pyridyl)alk-3-en-2-one | Staphylococcus aureus | >100 | [1] |
| Bacillus subtilis | >100 | [1] | ||
| Escherichia coli | >100 | [1] | ||
| PK-2 | Pyridyl-carbonyl thiazole (3ae) | Staphylococcus aureus | 64 | |
| Staphylococcus epidermidis | 16 | |||
| Gram-negative bacteria | >250 | |||
| PK-3 | Pyridyl-carbonyl thiazole (3ce) | Staphylococcus aureus | 64 | |
| PK-4 | N-alkylated pyridine salt (66) | Staphylococcus aureus | 56 (µg/mL) | [2] |
| Escherichia coli | 55 (µg/mL) | [2] | ||
| PK-5 | Alkyl Pyridinol (JC-01-072) | Staphylococcus aureus | 4-8 | [3] |
| PK-6 | Alkyl Pyridinol (JC-01-074) | Staphylococcus aureus | 16 | [3] |
| Ciprofloxacin | Standard Antibiotic | Escherichia coli | 0.01 | |
| Pseudomonas aeruginosa | 0.25 | |||
| Staphylococcus aureus | 0.15 | |||
| Bacillus subtilis | 0.12 | |||
| Chloramphenicol | Standard Antibiotic | Various bacteria | 8-16 |
Experimental Protocols
The determination of antimicrobial activity is paramount in the evaluation of novel compounds. The two most common methods employed in the screening of pyridyl ketone derivatives are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the general susceptibility of microorganisms.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][5]
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the pyridyl ketone compounds in a suitable solvent (e.g., DMSO).
- Bacterial Culture: Grow the test bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Serial Dilution:
- Dispense the growth medium into the wells of the microtiter plate.
- Perform a serial two-fold dilution of the compound stock solutions across the wells to create a concentration gradient.
3. Inoculation:
- Dilute the standardized bacterial culture and add a fixed volume to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7]
4. Incubation:
- Cover the plates and incubate at a suitable temperature (typically 35-37°C) for 16-20 hours.[5]
5. Reading the Results:
- After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
- The MIC is the lowest concentration of the compound in which no visible growth is observed.[4]
Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[6]
1. Preparation of Materials:
- Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform thickness (e.g., 4 mm).[8]
- Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity.[6]
- Filter Paper Disks: Impregnate sterile filter paper disks with a known concentration of the pyridyl ketone compound.
2. Inoculation:
- Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.[9]
3. Disk Application:
- Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are at least 24 mm apart.[9][10]
4. Incubation:
- Invert the plates and incubate at 35-37°C for 16-24 hours.[10]
5. Interpretation of Results:
- Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.[6]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of pyridyl ketone compounds, from compound preparation to data analysis.
Proposed Mechanism of Action
While the exact signaling pathways for many pyridyl ketone compounds are still under investigation, a frequently proposed mechanism of action involves the disruption of the bacterial cell membrane.[3] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of some of these compounds may facilitate their integration into the bacterial membrane.[3][11]
The following diagram illustrates this generalized mechanism.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. researchgate.net [researchgate.net]
Cyclopentyl 2-Pyridyl Ketone: A Potential Modulator of the Endocannabinoid System Through FAAH Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Cyclopentyl 2-pyridyl ketone, a member of the α-ketoheterocycle class of compounds, presents a promising scaffold for the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known potent, reversible FAAH inhibitors warrants a thorough comparative analysis of its potential efficacy against established compounds. This guide provides an objective comparison with alternative FAAH inhibitors, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of FAAH Inhibitors
The inhibitory potential of this compound can be contextualized by comparing the potency of various classes of FAAH inhibitors. The primary mechanism for α-ketoheterocycles involves the reversible formation of a hemiketal with a key serine residue in the FAAH active site.[1] Other classes of inhibitors, such as carbamates and ureas, often act as irreversible inhibitors.
| Inhibitor Class | Compound Name | Mechanism of Action | Potency (IC50/Ki) | Target Species |
| α-Ketoheterocycle | OL-135 | Reversible, Covalent | Ki: 4.7 nM | Rat FAAH |
| Trifluoromethyl Ketones | Reversible | Ki: Varies | FAAH | |
| Carbamate | URB597 | Irreversible, Covalent | IC50: 4.6 nM | Human FAAH |
| Urea | PF-3845 | Irreversible, Covalent | IC50: 7.2 nM | Human FAAH |
| PF-750 | Irreversible, Covalent | IC50: ~52 nM (with preincubation) | Human/Rat FAAH |
Table 1: Comparative potency of representative FAAH inhibitors. This table provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
Experimental Protocols
To determine the enzyme inhibition potential of this compound, a robust in vitro FAAH inhibition assay is essential. The following protocol describes a common fluorometric method.
In Vitro Fluorometric FAAH Activity Assay
1. Principle: This assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The resulting release of the fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time. A decrease in the rate of fluorescence generation in the presence of the test compound indicates enzyme inhibition.
2. Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (test compound) dissolved in DMSO
-
A known FAAH inhibitor as a positive control (e.g., OL-135 or URB597)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
96-well black microplate
-
Fluorescence plate reader
3. Procedure:
- Reagent Preparation: Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay remains low (typically ≤1%) to avoid solvent effects.
- Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in pre-chilled FAAH Assay Buffer.
- Assay Plate Setup: To the wells of the 96-well plate, add the FAAH Assay Buffer, the test compound dilutions, and the diluted FAAH enzyme. Include wells for "no inhibitor" controls (with DMSO vehicle) and "background" controls (without enzyme).
- Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 10-60 minutes.
4. Data Analysis:
- Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Subtract the background fluorescence rate from all other wells.
- Determine the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of FAAH inhibition and the experimental process, the following diagrams are provided.
References
"comparing the efficacy of different catalysts for pyridyl ketone synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridyl ketones is a cornerstone in the development of pharmaceuticals and functional materials, owing to the prevalence of the pyridyl ketone moiety in a vast array of biologically active compounds. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalytic systems for the synthesis of pyridyl ketones, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize quantitative data for different catalytic systems used in the synthesis of pyridyl ketones. Due to the diverse nature of the reported synthetic methodologies, a direct comparison under identical conditions is often unavailable. Therefore, the specific reaction conditions are provided for each catalyst system to allow for an informed assessment.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium catalysts are highly effective for the cross-coupling of pyridylboronic esters with aryl halides to furnish pyridyl ketones. This method is valued for its functional group tolerance and generally high yields.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3 mol%) | Pyridyl-2-boronic ester + Aryl bromide | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 90 | 18 | up to 95% | [1] |
| Pd(PPh₃)₂Cl₂ (5 mol%) | Pyridylboronic acid + Aryl halide | Na₂CO₃ (1 M aq.) | 1,4-Dioxane | Reflux | 8 | 67-69% | [2] |
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for the synthesis of ketones. Nickel-catalyzed reactions often proceed via radical mechanisms, enabling the coupling of previously challenging substrates. A notable example is the coupling of N-alkyl pyridinium salts with activated carboxylic acids.
| Catalyst System | Substrates | Reductant | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) | Reference |
| Ni(terpyridine) complex | N-Alkyl pyridinium salt + Acyl fluoride/2-Pyridyl ester | Mn | NMP/THF | 60/rt | 24 | 60 ± 16 | [3][4] |
Copper-Catalyzed Annulation
While direct copper-catalyzed acylation of pyridines is less commonly reported for simple pyridyl ketone synthesis, copper catalysts have shown significant efficacy in annulation reactions to construct pyridine rings bearing ketone functionalities.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuBr (10 mol%) | Ketone + Oxime acetate | - | DMSO | 120 | 2.5 | up to 92% | [5][6] |
Iridium-Catalyzed Reactions
Iridium catalysts are more commonly associated with the reduction (transfer hydrogenation) of ketones to alcohols rather than their direct synthesis.[7] However, their ability to catalyze C-H activation presents potential for future applications in the direct acylation of pyridines.
Organocatalysis
Organocatalytic approaches to the direct acylation of pyridines are an emerging field. While traditional Friedel-Crafts acylation is challenging for electron-deficient pyridines, novel strategies are being developed. For instance, the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst has been effective for the C-acylation of more electron-rich pyrroles and indoles, suggesting potential for adaptation to activated pyridine systems.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Palladium-Catalyzed Suzuki-Miyaura Coupling of a Pyridyl-2-boronic Ester
Procedure: To a resealable tube are added the aryl bromide (1.0 equiv), pyridyl-2-boronic ester (1.2 equiv), cesium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%). The tube is flushed with nitrogen, and 1,4-dioxane is added as the solvent. The sealed tube is then heated at 90 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Nickel-Catalyzed Coupling of an N-Alkyl Pyridinium Salt with a 2-Pyridyl Ester
Procedure: In a nitrogen-filled glovebox, a vial is charged with NiBr₂(dme) (10 mol%), a terpyridine ligand (10 mol%), and manganese powder (1.5 equiv). Tetrahydrofuran (THF) is added, and the mixture is stirred for 10 minutes. The N-alkyl pyridinium salt (1.5 equiv) and the 2-pyridyl ester (1.0 equiv) are then added. The vial is sealed and stirred at room temperature for 24 hours. The reaction is quenched with the addition of 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.[4]
Copper-Catalyzed [3+3] Annulation for Pyridine Synthesis
Procedure: To a solution of the ketone (1.0 equiv) and the oxime acetate (2.0 equiv) in dimethyl sulfoxide (DMSO) is added CuBr (10 mol%). The reaction mixture is stirred at 120 °C for 2.5 hours under an argon atmosphere. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel.[5][6]
Mandatory Visualization: Catalytic Cycles and Workflows
The following diagrams illustrate the proposed catalytic cycles for the synthesis of pyridyl ketones using palladium, nickel, and copper catalysts.
Caption: Proposed catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling for pyridyl ketone synthesis.
Caption: Plausible catalytic cycle for the Nickel-catalyzed cross-electrophile coupling for ketone synthesis.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Validation of Analytical Methods for Cyclopentyl Ketone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the quantitative analysis of cyclopentyl ketone isomers. The methodologies and performance data presented are based on established analytical principles and data from related compounds, tailored for the specific analysis of positional isomers such as 2-methylcyclopentanone and 3-methylcyclopentanone, as well as chiral isomers of substituted cyclopentyl ketones.
Comparison of Analytical Methods
The choice between GC-FID and HPLC-UV for the analysis of cyclopentyl ketone isomers depends on several factors, including the specific isomers of interest (positional vs. enantiomers), the required sensitivity, and the sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive method for volatile and semi-volatile compounds like cyclopentyl ketone isomers. Its high resolution makes it particularly suitable for separating closely related positional isomers. For chiral analysis, a specialized chiral column is necessary.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique applicable to a wide range of compounds. While underivatized cyclopentyl ketones have a weak UV chromophore, detection in the low UV range (around 210 nm) is feasible. For enhanced sensitivity or for compounds without a suitable chromophore, derivatization may be required. HPLC with a chiral stationary phase is a powerful tool for the separation of enantiomers.
Quantitative Data Summary
The following tables summarize the typical validation parameters for GC-FID and HPLC-UV methods for the analysis of cyclopentyl ketone isomers, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: GC-FID Method Validation Parameters for Cyclopentyl Ketone Isomers
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999[1] |
| Range | 1 - 100 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2% |
| - Intermediate Precision | ≤ 3% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
Table 2: HPLC-UV Method Validation Parameters for Cyclopentyl Ketone Isomers
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Range | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 97 - 103%[2] |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.5%[2] |
| - Intermediate Precision | ≤ 4%[2] |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 6 µg/mL |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol is designed for the separation and quantification of positional isomers of methylcyclopentanone.
1. Sample Preparation:
-
Prepare a stock solution of the cyclopentyl ketone isomer mixture (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or hexane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-FID Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
3. Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze samples with known concentrations of the isomers (e.g., spiked samples at three different concentration levels) and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform multiple injections (n=6) of a single standard solution.
-
Intermediate Precision: Repeat the analysis on different days with different analysts or instruments.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
Proper Disposal of Cyclopentyl 2-Pyridyl Ketone: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Cyclopentyl 2-Pyridyl Ketone, ensuring compliance with safety protocols and environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks and ensure safe laboratory operations. This compound is an irritant and is harmful if swallowed, requiring careful handling and disposal as hazardous chemical waste. Adherence to established protocols is crucial for the safety of laboratory personnel and the protection of the environment.
Key Data and Hazard Profile
Proper disposal procedures are dictated by the inherent hazards of the substance. The following table summarizes the key hazard information for this compound.
| Property | Value | Source |
| CAS Number | 157592-43-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| GHS Pictogram | [1] | |
| Signal Word | Warning | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Chemical splash goggles or a face shield must be worn.[2][3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[2][4]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[2][4]
-
Respiratory Protection: If handling in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
Waste Collection:
-
Designate a specific, sealed, and properly labeled waste container for this compound waste. The container must be made of a material compatible with the chemical.
-
The label on the waste container should clearly read "Hazardous Waste: this compound " and include the relevant hazard pictograms.
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept tightly closed when not in use.[2]
Segregation of Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.[2]
Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department or the designated hazardous waste disposal company to schedule a pickup.[2]
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow all instructions provided by the EHS or the disposal company regarding packaging and transportation preparation.
Spill Management:
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Small Spills (less than 50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]
-
Clean the spill area with soap and water.
-
-
Large Spills (greater than 50 mL):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS.
-
Prevent entry into the affected area.
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
